P4-t-Bu is a neutral, nitrogen-based phosphazene superbase. Its exceptional basicity stems from extreme steric hindrance and highly delocalized cation formed upon protonation, which also makes it a very weak nucleophile [1]. It is typically handled as a solution in non-polar solvents like hexane for safety and practicality [2] [1].
Table 1: Fundamental Identifiers and Physical Properties of P4-t-Bu
| Property | Value / Description |
|---|---|
| CAS Number | 111324-04-0 [2] |
| Molecular Formula | C₂₂H₆₃N₁₃P₄ [2] |
| Molar Mass | 633.73 g·mol⁻¹ [1] |
| Common Form | ~1.0 M solution in hexane [2] |
| Density (of solution) | 0.90 g/mL at 20°C [2] |
| Melting Point | 207°C (lit.) [2] |
| Basicity (pKₐ in MeCN) | 42.1 [1] |
| Solubility | Very soluble in non-polar solvents (hexane, toluene, THF) [1] |
Table 2: Hazard Classification and Safe Handling (for ~1M Hexane Solution) [2]
| Hazard Category | Risk Statements | Precautionary Measures |
|---|---|---|
| Flammable Liquid | H225: Highly flammable liquid and vapour. | Keep away from heat/sparks/open flames. No smoking. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | Wear protective gloves/ clothing/ eye protection/ face protection. |
| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness. | Avoid breathing vapours. Use in well-ventilated areas. |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. | Do not induce vomiting. Seek immediate medical attention. |
The synthesis of P4-t-Bu is a convergent process that begins with phosphorus pentachloride (PCl₅) [3] [1]. The DOT script below visualizes the synthesis pathway based on the search results.
Synthesis of P4-t-Bu from PCl₅ via convergent pathways [3] [1].
P4-t-Bu is a powerful catalyst and reagent for various transformations, often performed under mild conditions [3].
P4-t-Bu efficiently catalyzes the ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) [3].
P4-t-Bu activates DHCs to generate anionic intermediates that open epoxide rings [3].
Experimental Protocol [3]:
P4-t-Bu enables metal-free synthesis of benzofurans via intramolecular cyclization of ortho-alkynylphenyl ethers [3] [1].
Experimental Protocol [3]:
P4-t-Bu generates highly reactive enolates from esters like methyl phenylacetate. The ion-pairing structure ("naked" or cation-associated) depends on solvent composition and influences reactivity [4].
Experimental Insight [4]:
The table below summarizes the fundamental physicochemical and thermodynamic properties of P4-t-Bu.
| Property Category | Specific Details |
|---|---|
| Systematic Name | 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-λ⁵-phosphanylideneamino]-2λ⁵,4λ⁵-catenadi(phosphazene) [1] |
| Chemical Formula / Molecular Weight | C₂₂H₆₃N₁₃P₄ / 633.73 g·mol⁻¹ [2] [1] |
| Chemical Structure | (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃ [2] |
| Form and Appearance | Extremely hygroscopic solid; often supplied as ~0.8 M to 1.0 M solution in hexane [2] [1] |
| Basicity (pKa, MeCN) | 42.1 (extrapolated) [2] |
| Melting Point / Boiling Point | 207 °C / 608.0 ± 38.0 °C (Predicted) [1] |
| Density | 0.90 g/mL at 20 °C (for solution) [1] |
| Stability | Thermally stable up to 120 °C; stable to dry oxygen and bases [2] |
P4-t-Bu is a neutral phosphazene superbase. Its extraordinary basicity stems from extensive delocalization of the positive charge in the protonated form (P4-t-Bu-H cation) across multiple nitrogen and phosphorus atoms within its structure, combined with high steric demand that shields the reactive site [2]. This makes it one of the strongest neutral nitrogenous bases known, approximately 18 orders of magnitude stronger than DBU (pKa 24.3 in MeCN) [2]. It is highly soluble in both non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents like THF [2].
P4-t-Bu is prepared via a convergent synthesis from phosphorus pentachloride, as shown in the workflow below.
Synthesis pathway of P4-t-Bu showing convergent routes [2]
Key handling considerations include its high hygroscopicity and reactivity with protic substances. It is typically handled under inert atmospheres (e.g., dry nitrogen or argon). The hydrochloride or tetrafluoroborate salts can be formed for easier handling and purification, with the free base regenerated before use using strong bases like potassium methoxide or sodium amide [2].
P4-t-Bu acts as a potent, metal-free catalyst and promoter for various transformations under mild conditions. Key applications and general protocols are summarized below.
| Application Area | Specific Reaction | Key Outcome / Advantage |
|---|---|---|
| Polymerization | Ring-opening alternating copolymerization (ROAP) of epoxides with dihydrocoumarins [3] | Forms polyesters with alternating sequence; good control over molecular weight and distribution. |
| Polymerization | Ring-opening polymerization (ROP) of ω-pentadecalactone (PDL) [3] | High conversion at low temp/dilute conc.; enables synthesis of homopolymers and block copolymers. |
| Cyclization | Intramolecular cyclization of ortho-alkynylphenyl ethers to benzofurans [2] [3] | Proceeds via C-C bond formation under mild, metal-free conditions. |
| Elimination | Dehydrohalogenation of alkyl bromides to alkenes (e.g., 1-bromooctane to 1-octene) [2] | Higher yield (96%) compared to tBuOK/crown ether system (75%); mild conditions. |
| Alkylation | Monoalkylation of weak carbon acids (e.g., esters, nitriles) [2] | High yield and selectivity (e.g., Z-configuration); prevents over-alkylation. |
P4-t-Bu is corrosive and moisture-sensitive. The commercial solution in hexane is highly flammable [1]. Consult the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and disposal protocols. Personal protective equipment (PPE) and engineering controls (fume hood) are essential.
The table below summarizes the key quantitative data for P4-t-Bu's basicity.
| Property | Value | Conditions / Notes |
|---|---|---|
| pKa (conjugate acid) | 42.1 [1], 42.7 [2] | In acetonitrile (extrapolated) |
| pKa (conjugate acid) | ~35 [3] | Experimentally measured in Tetrahydrofuran (THF) |
| Basicity Comparison | ~18 orders of magnitude stronger than DBU (pKa 24.3) [1] | In acetonitrile |
The synthesis of P4-t-Bu is a convergent process that builds the molecule from phosphorus pentachloride [1] [2]. The following diagram illustrates the synthetic pathway.
Key steps and handling protocols for the synthesis are:
Quantum chemical calculations (e.g., Density Functional Theory at the B3LYP/6-31+G* level) can model P4-t-Bu's activity. Studies on the acetone autocondensation reaction show P4-t-Bu deprotonates acetone to form an enolate, but the subsequent water-elimination step has a high energy barrier, making the full condensation less favorable than with inorganic bases [4].
P4-t-Bu's catalytic activity stems from its extreme basicity and low nucleophilicity. The diagram below illustrates its general catalytic cycle in a deprotonation reaction.
The mechanism involves:
The synthesis of P4-t-Bu is a convergent process that builds the molecule from a central phosphorus core. The most established and efficient pathway begins with phosphorus pentachloride (PCl₅) and proceeds through two main branches to create intermediate building blocks, which are then coupled [1] [2].
The following diagram maps the logical sequence of the entire synthetic route, from starting materials to the final product:
Synthetic workflow for P4-t-Bu showing the two convergent branches and key intermediates.
Synthesis of Iminotris(dimethylamino)phosphorane (P1-t-Bu), Intermediate (4) (Branch A)
Synthesis of tert-Butylimino-phosphorus Trichloride, Intermediate (5) (Branch B)
Coupling Reaction and Final Deprotonation to P4-t-Bu (8)
The table below summarizes key properties of P4-t-Bu, which are critical for reaction planning and handling [2] [3] [4].
| Property | Value / Description |
|---|---|
| CAS Number | 111324-04-0 [5] [4] [6] |
| Molecular Formula | C₂₂H₆₃N₁₃P₄ [2] [3] [4] |
| Molar Mass | 633.72–633.73 g·mol⁻¹ [2] [4] [6] |
| Basicity (pKₐ in MeCN) | 42.1 [1] [2] [7] |
| Common Commercial Form | ~0.8 M to 1.0 M solution in hexane [2] [3] [5] |
| Solution Density | 0.85–0.875 g/mL at 20 °C [3] [4] |
| Flash Point | -26 °C (closed cup) [3] [4] |
| Thermal Stability | Stable up to 120 °C [2] |
Based on the search results, "tert-Buty-P4" is highly likely to be a chemical compound containing a tert-butyl group. A prominent example of such a compound is 2,4-Di-tert-butylphenol (2,4-DTBP), a synthetic phenolic antioxidant [1].
While the specific toxicological data for "this compound" is unavailable, studies on 2,4-DTBP in aquatic organisms like common carp have demonstrated significant hepatotoxicity (liver damage). The key toxic effects observed include [1]:
In a research setting, the absence of a specific Safety Data Sheet (SDS) requires a stringent, precautionary approach. The following workflow outlines the key steps for safely handling a chemical like "this compound" with limited safety information.
Workflow for handling chemicals without a specific SDS
This diagram outlines a systematic risk management strategy. Key actions within this framework include:
The table below summarizes the experimental findings from a study on 2,4-DTBP, which serves as a useful analog for understanding potential toxicological mechanisms [1].
| Toxicological Aspect | Experimental Findings (in common carp) | Key Methodologies Cited |
|---|---|---|
| Liver Histopathology | Hepatocyte nuclear pyknosis, inflammatory cell infiltration, apoptosis. | Histological staining & microscopic analysis. |
| Oxidative Stress | Increased ROS; reduced activity of SOD, CAT, GSH-Px. | Biochemical assays to measure ROS and enzyme activity. |
| Autophagy Induction | Autophagosome accumulation; decreased mTOR protein; increased LC3II/LC3I ratio. | Transmission Electron Microscopy (TEM); Western Blot analysis. |
| Immune & Inflammatory Response | Decreased serum LZM, AKP, IgM, C3, C4; increased mRNA of NF-κB, TNF-α, IL-1β, IL-6. | ELISA/Spectrophotometry; Quantitative Real-Time PCR (qPCR). |
| Receptor Interaction | Binding to the internal active pocket of PPARs (α, β/δ, γ). | Molecular Docking simulations. |
Given the lack of specific data, here are concrete steps you can take:
P4-t-Bu is a member of the phosphazene superbase family, renowned for its exceptional basicity coupled with low nucleophilicity. Its catalytic power stems from a few key properties and a primary activation mechanism.
The following diagram illustrates the core deprotonation mechanism and the resulting stabilized cation.
Diagram 1: The core catalytic mechanism of P4-t-Bu involves deprotonating a substrate to form a reactive intermediate and a stabilized phosphazenium cation.
The table below summarizes key quantitative data that underpin P4-t-Bu's catalytic performance in various reaction types.
| Reaction Type | Key Metric | Performance with P4-t-Bu | Comparative Context |
|---|---|---|---|
| General Basicity | pKa in MeCN | 42.1 [1] [2] | DBU: 24.3 [1] |
| Dehydrohalogenation [2] | Yield for 1-octene from 1-bromooctane | 96% | KOt-Bu/18-crown-6: 75% |
| Alkylation [2] | Yield for monoethyl phenylacetate | 95% (High Z-selectivity) | N/A |
| ROP of ω-Pentadecalactone [1] | Catalyst Activity | High activity in dilute solutions (0.1 M) & at room temp. | Superior to earlier organocatalytic ROP |
| Copolymerization [1] | Application | Alternating copolymerization of epoxides & dihydrocoumarins | Effective chain growth control |
P4-t-Bu catalyzes a diverse range of synthetically valuable transformations. Here are some key applications with experimental insights:
Polymerization Reactions: P4-t-Bu is an efficient catalyst for ring-opening polymerization (ROP) and copolymerization.
Cyclization Reactions:
Generation and Alkylation of Enolates:
The following diagram outlines a general experimental workflow for a P4-t-Bu catalyzed reaction, highlighting its role in activating a substrate.
Diagram 2: A generalized experimental workflow for reactions catalyzed by P4-t-Bu, highlighting the key activation step.
For researchers considering P4-t-Bu, its value lies in its unique combination of extreme basicity and low nucleophilicity. It is particularly advantageous as a metal-free alternative to traditional strong bases, avoiding issues of metal residue [1]. It excels in activating inert substrates, generating highly reactive intermediates, and promoting reactions with high selectivity under mild conditions.
A primary practical consideration is its hygroscopic nature, requiring storage and handling under strictly dry conditions [1] [2]. While its complex synthesis can make it costly for large-scale industrial use, its efficacy in specialized synthetic protocols makes it an invaluable tool for research and development in advanced organic synthesis and polymer science [1].
P4-t-Bu (tert-butylimino-tris(dimethylamino)phosphorane) represents a class of phosphazene superbases that have emerged as versatile metal-free catalysts in modern synthetic chemistry, particularly in polymerization processes. With an extrapolated pKa value of 42.1 in acetonitrile, P4-t-Bu possesses exceptional basicity—approximately 18 orders of magnitude stronger than the common organic base DBU (pKa 24.3). This remarkable basicity, combined with its low nucleophilicity and excellent solubility in both polar and non-polar solvents, makes it particularly valuable for catalyzing challenging polymerization reactions that traditionally required organometallic catalysts. The compound is commercially available as 0.8-1M solutions in hexane and exhibits high thermal stability (up to 120°C) and compatibility with various functional groups, positioning it as an ideal green alternative to metal-based catalysts for synthesizing well-defined polymer architectures with precise molecular weight control and narrow dispersity.
P4-t-Bu features a unique polyaminophosphazene structure with four phosphorus atoms in its core, contributing to its exceptional basicity while maintaining low nucleophilicity due to significant steric hindrance around the basic nitrogen center. The catalyst exists as an extremely hygroscopic solid that requires strict handling under moisture-free conditions, typically in glove boxes or under inert atmosphere. Its high solubility across diverse solvents—from non-polar hydrocarbons like hexane to polar aprotic solvents like THF—provides flexibility in reaction medium selection. Upon protonation, P4-t-Bu forms an extremely delocalized cationic species that benefits from extensive charge stabilization, enabling it to activate even weakly acidic substrates under mild reaction conditions.
The catalytic activity of P4-t-Bu primarily stems from its extraordinary capacity to deprotonate substrates, generating highly reactive anionic intermediates that initiate various polymerization mechanisms. In ring-opening polymerizations, P4-t-Bu activates initiators or monomers through proton abstraction, generating nucleophilic species that attack cyclic monomers. In group transfer polymerization (GTP), it functions as a nucleophilic catalyst that activates silyl ketene acetal initiators toward conjugate addition with electron-deficient monomers. The spatial arrangement of P4-t-Bu prevents coordination to growing polymer chains, minimizing side reactions and ensuring controlled chain growth, while its bulky structure contributes to its low nucleophilicity, preventing unwanted termination reactions and enabling living polymerization characteristics.
The P4-t-Bu catalyzed ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) provides efficient access to polyesters with well-defined alternating sequences. This metal-free approach demonstrates excellent functional group tolerance and proceeds under mild conditions, producing polymers with controlled molecular weights and narrow dispersities. The methodology exhibits broad substrate scope, accommodating various epoxide derivatives including ethylene oxide, propylene oxide, 1,2-butylene oxide, 2-ethylhexyl glycidyl ether, and styrene oxide, with the resulting alternating copolymers (3a–3e) obtained in good conversions. This strategy represents a green alternative to traditional metal-catalyzed copolymerization processes, eliminating potential metal contamination in the final polymer products, which is particularly advantageous for biomedical applications [1].
P4-t-Bu catalyzes the ultra-fast group transfer polymerization of bio-based dialkyl muconates, providing a sustainable route to polyacrylate alternatives that are both bio-sourced and chemically degradable. This methodology achieves complete monomer conversion within minutes at room temperature and enables precise control over molecular weight (Mn ~5,000-50,000 g/mol) with narrow dispersity (Đ ~1.1-1.3). The resulting polymuconates contain internal C=C bonds in the polymer backbone that serve as handles for post-polymerization modification, including epoxidation, dihydroxylation, and ozonolysis for chemical recycling. The ability to prepare well-defined block copolymers through sequential monomer addition further enhances the utility of this methodology for designing advanced materials with tailored properties [2].
Table 1: Quantitative Data for P4-t-Bu Catalyzed Copolymerization Reactions
| Reaction Type | Monomer Pairs | P4-t-Bu Loading | Temperature | Time | Molecular Weight (Mn) | Đ (Ɖ) | Yield |
|---|---|---|---|---|---|---|---|
| Alternating ROCOP | DHC + Epoxides | 0.5-1 mol% | 25-60°C | 2-24 h | 10,000-50,000 g/mol | 1.1-1.3 | 80-95% |
| GTP | Muconate esters | 0.1 mol% | 25°C | 1-5 min | 5,000-50,000 g/mol | 1.1-1.3 | >95% |
| ROP of ω-Pentadecalactone | PDL | 0.2 mol% | 25°C | 1-2 h | 20,000-100,000 g/mol | 1.2-1.4 | 85-98% |
Table 2: Kinetic Parameters and Reactivity in P4-t-Bu Catalyzed Polymerizations
| Monomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymer Structure | Polymerization Rate Constant |
|---|---|---|---|---|
| 3-Hexylthiophene (3HT) + 3-Dodecylthiophene (3DDT) | ~1.0 | ~1.0 | Random | k₁₁ = k₁₂ [3] |
| 3HT + 3-(2-Ethylhexyl)thiophene (3EHT) | r₃HT > r₃EHT | r₃EHT < 1 | Gradient | k₃HT > k₃EHT [3] |
| Epoxide + Dihydrocoumarin | - | - | Alternating | - |
| Muconate esters | - | - | Homopolymer | Ultra-fast (complete in 1 min) [2] |
The catalytic system for P4-t-Bu mediated polymerizations requires careful attention to moisture exclusion and reagent purity to achieve reproducible results. All reactions should be conducted under inert atmosphere using standard Schlenk techniques or in a glovebox. Glassware must be oven-dried (120°C, minimum 12 hours) and cooled under vacuum or inert gas before use. Solvents should be anhydrous grade or purified by passage through activated alumina columns under argon. Monomers typically require purification by distillation, recrystallization, or column chromatography to remove inhibitors and protic impurities that can deactivate the catalyst.
P4-t-Bu catalyzed copolymerization represents a powerful metal-free strategy for synthesizing well-defined polymeric architectures with precise control over molecular weight, dispersity, and copolymer composition. The methodologies outlined in these application notes provide researchers with robust protocols for implementing this versatile catalytic system across diverse monomer platforms, from epoxide-dihydrocoumarin alternating copolymerization to ultra-fast group transfer polymerization of renewable muconate esters. The exceptional basicity, low nucleophilicity, and broad solvent compatibility of P4-t-Bu enable polymerization processes that combine the control of traditional anionic methods with the functional group tolerance of organic catalysis. As the field of sustainable polymer science advances, P4-t-Bu and related phosphazene superbases are poised to play an increasingly important role in the development of green synthetic methodologies for next-generation polymeric materials, particularly for applications requiring absence of metal contaminants or utilization of bio-based feedstocks.
Phosphazene superbases represent a class of metal-free organic catalysts that have emerged as pivotal tools in modern synthetic chemistry, addressing growing concerns about metal contamination in pharmaceutical and materials science applications. Among these, P4-t-Bu (also known as Schwesinger P4 Base) stands out as one of the strongest neutral nitrogenous bases known, with an extrapolated pKa value of 42.1 in acetonitrile—approximately 10¹⁸ times more basic than the common organic base DBU (pKa 24.3). This exceptional basicity, combined with low nucleophilicity and excellent solubility in organic solvents, enables P4-t-Bu to facilitate challenging transformations under mild conditions that traditionally required harsh basic conditions or metal catalysts.
The structural foundation of P4-t-Bu consists of four phosphorus atoms arranged in a linear chain with tert-butyl and multiple dimethylamino substituents, creating a sterically hindered environment that contributes to both its high basicity and low nucleophilicity. The compound is typically commercially available as solutions in hexane or THF (commonly 0.8-1.0 M concentration) due to its hygroscopic nature and sensitivity to atmospheric carbon dioxide. Since its development, P4-t-Bu has found diverse applications in organic synthesis, polymer chemistry, and specialized transformations where strong, non-ionic bases are required, positioning it as a valuable tool for researchers developing sustainable catalytic methodologies.
P4-t-Bu possesses distinctive structural characteristics that directly contribute to its exceptional reactivity profile as a superbase. The compound features a linear tetraphosphazene core with a tert-butyl group at one terminus and multiple dimethylamino groups distributed throughout the structure, creating a sterically congested environment that preferentially favors protonation over nucleophilic attack. This molecular architecture results in several key properties:
The protonation behavior of P4-t-Bu is particularly noteworthy. When the base abstracts a proton, it forms an extensively delocalized cationic species (P4-t-Bu-H⁺) where the positive charge is stabilized through interaction with multiple nitrogen and phosphorus centers. This delocalization provides a significant thermodynamic driving force for protonation, contributing to the compound's exceptional basicity while maintaining kinetic stability.
Proper handling of P4-t-Bu is critical for achieving reproducible results and maintaining safety in the laboratory. The following protocols should be strictly observed:
Table 1: Fundamental Properties of P4-t-Bu
| Property | Specification | Method/Notes |
|---|---|---|
| CAS Number | 111324-04-0 | - |
| Molecular Formula | C₂₂H₆₃N₁₃P₄ | - |
| Molecular Weight | 633.73 g/mol | - |
| Basicity (pKa) | 42.1 (in MeCN) | Extrapolated value |
| Physical Form | Hygroscopic solid or solution | Typically supplied as ~1M solution in hexane |
| Storage | Under inert atmosphere | Sensitive to O₂, CO₂, and moisture |
The P4-t-Bu-catalyzed alternating copolymerization of epoxides with dihydrocoumarins (DHCs) represents a powerful methodology for synthesizing polyesters with well-defined structures under mild conditions. This transformation proceeds through a ring-opening alternating copolymerization mechanism, where P4-t-Bu initially activates the hydroxyl group of DHCs, generating a highly reactive anionic intermediate that subsequently opens the epoxide ring. The process continues in a consecutive alternating fashion, building polymer chains with regular repeating units.
The experimental protocol for this copolymerization is as follows:
This methodology demonstrates excellent functional group tolerance and has been successfully applied to various epoxide monomers including ethylene oxide, propylene oxide, 1,2-butylene oxide, 2-ethylhexyl glycidyl ether, and styrene oxide, producing the corresponding alternating copolymers with good conversions and controlled molecular weights. The polymer properties can be tuned by adjusting monomer concentration, catalyst loading, and reaction temperature, allowing precise control over molecular weight and dispersity.
The P4-t-Bu-catalyzed ring-opening polymerization (ROP) of ω-pentadecalactone (PDL) enables the synthesis of poly(ω-pentadecalactone) (PPDL), a polyester with interesting thermal properties and potential biomedical applications. This transformation proceeds through an anionic coordination-insertion mechanism, where P4-t-Bu activates the alcohol initiator, generating an alkoxide that attacks the monomer, propagating chain growth.
The standardized protocol for this polymerization is:
This catalytic system demonstrates remarkable efficiency, achieving high conversion even in dilute solutions (as low as 0.1 M) or at ambient temperature. The molecular weight and distribution can be effectively controlled by adjusting the monomer-to-initiator ratio and catalyst loading, demonstrating good polymerization control. The methodology has been successfully extended to the synthesis of PDL homopolymers and block copolymers with poly(ethylene glycol) (PEG), expanding the potential applications of the resulting materials.
Table 2: Polymerization Applications of P4-t-Bu
| Polymerization Type | Monomers | P4-t-Bu Loading | Reaction Conditions | Outcome |
|---|---|---|---|---|
| Alternating Copolymerization | Dihydrocoumarin + Epoxides | 0.5-2.0 mol% | Toluene, 25-60°C, 2-24h | Alternating copolymers with Mn control, Ð = 1.1-1.3 |
| Ring-Opening Polymerization | ω-Pentadecalactone | 0.1-1.0 mol% | Toluene, 25-70°C, 1-6h | PPDL with controlled Mn and Ð < 1.2 |
| Star-Block Copolymer Synthesis | Glycidyl Ethers | 0.5-2.0 mol% | Various solvents, 25-60°C | Well-defined amphiphilic architectures |
P4-t-Bu catalyzes an unusual carbon-carbon bond forming cyclization of ortho-alkynylbenzene derivatives to produce 2,3-disubstituted benzofurans. This transformation is particularly valuable as it provides access to important heterocyclic scaffolds prevalent in pharmaceuticals and natural products through an alternative mechanistic pathway that avoids traditional metal catalysis.
The experimental procedure for this cyclization is as follows:
This metal-free cyclization proceeds under mild conditions and demonstrates excellent functional group compatibility. The mechanism involves initial activation of the alkyne or aromatic system by the superbase, followed by intramolecular carbon-carbon bond formation and aromatization. This methodology represents a valuable addition to the toolbox of heterocycle synthesis, particularly for systems sensitive to metal contamination.
P4-t-Bu enables nucleophilic aromatic substitutions (SNAr) on fluorinated and methoxylated aromatics through a unique concerted mechanism that differs from traditional stepwise SNAr processes. This application leverages the exceptional basicity of P4-t-Bu to simultaneously activate both the fluoroarene and nucleophile in a single transition state, avoiding the loss of aromaticity typically associated with conventional SNAr mechansims.
The general protocol for these substitutions is:
This catalytic concerted SNAr methodology significantly expands the scope of nucleophilic aromatic substitutions, enabling reactions with weaker nucleophiles and less activated aryl halides than previously possible. The reaction demonstrates broad substrate compatibility and excellent regio-selectivity, providing efficient access to functionalized aromatic scaffolds important in pharmaceutical and materials chemistry.
Recent innovations have addressed the handling challenges associated with P4-t-Bu through the development of photobase generators (PBGs) that liberate the superbase upon irradiation. These systems utilize carboxylate salts of P4-t-Bu paired with chromophores such as thioxanthone acetic acid or isoxepac derivatives that undergo efficient photodecarboxylation, releasing the active base when exposed to specific wavelengths of light.
The experimental workflow for using these PBGs is:
This photocontrolled approach enables precise spatial and temporal control over base generation, making it particularly valuable for applications in polymer curing, patterned surface functionalization, and other advanced materials applications where controlled initiation is required. The thioxanthone-based PBG systems exhibit particularly favorable characteristics with absorption maxima at 386 nm and extinction coefficients up to 9940 M⁻¹cm⁻¹, enabling efficient activation with visible light sources.
An alternative stabilization approach involves the use of air-stable carboxylate salts of phosphazene superbases that spontaneously generate the freebase when combined with epoxides in solution. This strategy effectively addresses the storage, handling, and shelf-life challenges associated with the pure base while providing a means to control the rate of base introduction to reaction mixtures.
The implementation protocol for these salt systems is:
This precatalyst system has been successfully applied to Michael additions, aldol reactions, Mannich reactions, and deoxyfluorination processes, demonstrating yields comparable to those obtained with commercial freebase while offering significantly improved handling characteristics. The rate of base generation can be modulated by selecting epoxides with appropriate electronic properties, with electron-deficient epoxides providing faster activation.
Table 3: Advanced Stabilization and Application Strategies for Phosphazene Superbases
| Strategy | System Components | Activation Mechanism | Key Advantages |
|---|---|---|---|
| Photobase Generators | Carboxylate-chromophore salts | Photodecarboxylation at 350-410 nm | Spatiotemporal control, visible light activation |
| Stable Carboxylate Salts | Superbase carboxylates + epoxides | Alkoxide-mediated deprotonation | Air-stable storage, controlled release kinetics |
| Preactivation Protocols | Salt + epoxide in DMSO | Thermal generation (80°C, 5 min) | Compatibility with base-sensitive reagents |
Proper handling of P4-t-Bu is essential for achieving reproducible results and maintaining safety. The following practical guidelines should be observed:
For troubleshooting common issues:
Understanding the positioning of P4-t-Bu within the broader landscape of strong bases is essential for appropriate base selection. The phosphazene family includes bases of varying strengths from P1 (weaker) to P4 (strongest), each with distinct applications profiles. Compared to metal-containing bases such as n-BuLi or LDA, P4-t-Bu offers advantages including reduced basicity/nucleophilicity mismatch, superior functional group tolerance, and elimination of metal residues in products. Compared to other organic superbases like DBU or MTBD, P4-t-Bu provides substantially higher basicity with lower nucleophilicity, enabling unique transformations not accessible with these alternatives.
The following diagram illustrates the catalytic mechanism of P4-t-Bu in nucleophilic aromatic substitution reactions, highlighting its unique simultaneous activation pathway:
Phosphazene superbase P4-t-Bu represents a versatile and powerful tool in modern organic synthesis, enabling transformations that are challenging or impossible with conventional basic catalysts. Its exceptional basicity coupled with low nucleophilicity provides a unique reactivity profile that continues to find new applications in methodology development, polymer chemistry, and pharmaceutical synthesis. Recent advances in stabilization strategies, including photobase generators and benchtop-stable salts, are addressing traditional handling challenges and expanding the accessibility of this valuable reagent. As research continues to uncover new applications and methodologies, P4-t-Bu is poised to play an increasingly important role in the development of sustainable, metal-free synthetic protocols.
P4-t-Bu is a neutral, phosphazene-based superbase known for its exceptional strength and low nucleophilicity. Its properties make it an excellent metal-free catalyst for various ring-opening polymerizations [1] [2].
The following section details the application of P4-t-Bu in the ring-opening polymerization of ω-Pentadecalactone (PDL) to synthesize poly(ω-pentadecalactone) (PPDL), a material of interest for its thermal properties [1].
The table below summarizes key experimental data and results for the P4-t-Bu catalyzed ROP of PDL.
| Parameter | Details & Conditions | Results & Outcomes |
|---|---|---|
| Catalyst/Initiator | P4-t-Bu / 3-Phenyl-1-propanol (PPA) [1] | Controlled molecular weight; narrow dispersity [1]. |
| Solvent | Anhydrous Toluene or THF [1] | Efficient polymerization even at 0.1 M [1]. |
| Temperature | Room Temperature [1] | High conversion achieved under mild conditions [1]. |
| Reaction Time | Short duration (specific time not provided in search results) | High conversion [1]. |
| Key Findings | Enables synthesis of PPDL-based homopolymers and block copolymers with PEG [1]. | Good control over molecular weight and distribution; polymers characterized by SEC, NMR, DSC [1]. |
The following diagram illustrates the experimental workflow for the P4-t-Bu catalyzed ROP, from setup to polymer analysis.
P4-t-Bu is a versatile and highly efficient organocatalyst for the ring-opening polymerization of macrolactones like ω-pentadecalactone. Its strong basicity and low nucleophilicity allow for excellent control over the polymerization process under mild, metal-free conditions, making it a valuable tool for synthesizing polyesters with well-defined structures for advanced material applications [1].
P4-t-Bu is a powerful, metal-free organic superbase that has become a valuable catalyst in modern synthetic chemistry, particularly for reactions requiring high basicity under mild conditions [1].
A key application of P4-t-Bu is catalyzing the intramolecular cyclization of ortho-alkynylphenyl ethers to form substituted benzofurans [1] [2]. This reaction proceeds via a carbon-carbon (C–C) bond cyclization, which is an alternative strategy to more common C–O bond formations [1].
The reaction proceeds under mild conditions without the need for metal catalysts [2]. The diagram below illustrates the proposed catalytic cycle for this transformation.
For a successful reaction, proper handling of the catalyst is crucial. The table below summarizes key data.
| Property / Parameter | Details / Value |
|---|---|
| pKa (in MeCN) | 42.1 [2] |
| Molecular Weight | 633.732 g·mol⁻¹ [2] |
| Common Commercial Form | 0.8 to 1 M solution in hexane [2] |
| Catalyst Loading | Varies by reaction; not specified for cyclization [1] |
| Key Handling Note | Extremely hygroscopic; must be handled under dry conditions [1] |
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Phosphazene superbase P4-t-Bu has emerged as a versatile metal-free catalyst that addresses significant challenges in modern heterocyclic chemistry, particularly for the synthesis of structurally complex benzofurans. These privileged scaffolds represent crucial pharmacophores in medicinal chemistry, with demonstrated relevance across anticancer, antibacterial, anti-inflammatory, and central nervous system drug development programs. The exceptional basicity (pKa ≈ 42.1) combined with low nucleophilicity and excellent functional group tolerance enables P4-t-Bu to facilitate transformations under mild conditions that traditionally required harsh basic conditions or transition metal catalysts. This application note provides detailed protocols and analytical data to support implementation of P4-t-Bu catalyzed benzofuran synthesis in research and development settings, with particular emphasis on procedures relevant to drug discovery scientists [1] [2].
The benzofuran structural motif displays remarkable versatility in drug design, evidenced by its presence in marketed therapeutics including the antiarrhythmic agent Amiodarone and the investigational cancer drug BNC-105. Recent studies indicate that approximately 70% of benzofuran-related research between 2011-2022 focused on cancer and antimicrobial applications, highlighting the scaffold's continued importance in addressing unmet medical needs. The development of efficient, metal-free synthetic methodologies for benzofuran construction thus represents a strategic priority in pharmaceutical development, balancing synthetic efficiency with growing concerns about metal residues in active pharmaceutical ingredients [2] [3].
P4-t-Bu belongs to the phosphazene superbase family characterized by their neutral nitrogenous base structure and exceptional basicity. The compound features a tetrameric triaminoiminophosphorane backbone with four phosphorus atoms and thirteen nitrogen atoms in its structure, contributing to its remarkable properties as a catalyst for organic transformations [4].
Table 1: Physicochemical Properties of P4-t-Bu
| Property | Specification | Application Relevance |
|---|---|---|
| Chemical Name | tert-Butylimino-tris(dimethylamino)phosphorane | Catalyst identification |
| Molecular Formula | C~22~H~63~N~13~P~4~ | Stoichiometry calculations |
| Molar Mass | 633.732 g·mol⁻¹ | Reaction scaling |
| Basicity (pKₐ in MeCN) | 42.1 | 18 orders magnitude stronger than DBU |
| Physical Form | Hygroscopic solid | Requires anhydrous handling |
| Solubility | Excellent in hexane, THF, toluene; soluble in non-polar solvents | Compatibility with diverse reaction media |
| Thermal Stability | Stable to 120°C | Suitable for various temperature regimes |
| Commercial Availability | Typically 0.8-1.0 M solutions in hexane | Convenient laboratory implementation |
The extreme hygroscopicity of P4-t-Bu necessitates strict anhydrous handling protocols under inert atmosphere (argon or nitrogen) using Schlenk techniques or gloveboxes. Material transfer should be conducted with gas-tight syringes for commercial solutions or with rapid weighing procedures for the solid form. For long-term storage, P4-t-Bu should be maintained under anhydrous, oxygen-free conditions at temperatures between 2-8°C. Moisture degradation can be visually identified by clumping or liquefaction of the solid material; compromised material should be regenerated by dissolution in dry hexane followed by filtration and solvent removal under reduced pressure [1] [4].
The metal-free cyclization of ortho-alkynylphenyl ethers and related precursors represents one of the most valuable applications of P4-t-Bu in benzofuran synthesis. The mechanism proceeds through a charge-accelerated sigmatropic rearrangement that enables efficient ring formation under exceptionally mild conditions. This pathway exemplifies the unique activation profile of P4-t-Bu, which facilitates transformations unattainable with conventional basic catalysts [1] [5].
The catalytic cycle initiates with selective deprotonation of the phenolic hydroxyl group by P4-t-Bu, generating a highly reactive phenolate intermediate. This species undergoes intramolecular nucleophilic attack on the adjacent alkyne functionality, proceeding through a 5-endo-dig cyclization pathway to form the benzofuran core. The resulting vinyl anion intermediate is subsequently protonated during aqueous workup to yield the aromatized benzofuran product. This mechanism exemplifies the synergistic catalytic action of P4-t-Bu, which simultaneously activates both reaction partners while avoiding the formation of regioisomeric byproducts commonly observed with alternative catalytic systems [1] [4] [5].
The modular synthesis approach enabled by P4-t-Bu catalysis provides access to an extensive range of structurally diverse benzofurans from readily available starting materials. The methodology demonstrates exceptional functional group compatibility, preserving sensitive substituents including halides, esters, and protected amines that would be incompatible with traditional strong base conditions. This versatility positions P4-t-Bu as a valuable tool for medicinal chemistry applications requiring late-stage functionalization of complex intermediates [5].
Table 2: Benzofuran Derivatives Accessible via P4-t-Bu Catalysis
| Substrate Class | Representative Products | Reaction Conditions | Yield Range | Application Notes |
|---|---|---|---|---|
| Ortho-Alkynylphenols | 2,3-Disubstituted benzofurans | P4-t-Bu (5-10 mol%), THF, 25-60°C, 2-12h | 65-92% | Metal-free conditions; Excellent functional group tolerance |
| Ortho-Alkynylphenyl Ethers | 2-Substituted benzofurans | P4-t-Bu (5 mol%), toluene, 50°C, 4-8h | 70-89% | Avoids competitive side reactions |
| Functionalized Precursors | Highly substituted benzofurans | P4-t-Bu (10 mol%), DCM, 25°C, 1-6h | 55-85% | Compatible with halogens, alkoxy, ester groups |
| Complex Molecular Architectures | Fused benzofuran systems | P4-t-Bu (5-15 mol%), THF, 40°C, 8-24h | 45-78% | Suitable for natural product synthesis |
Recent advances have demonstrated the utility of P4-t-Bu in facilitating unprecedented substituent migration during benzofuran formation. This innovative approach, developed by Yoshida and colleagues, enables the synthesis of highly substituted benzofurans through precise molecular rearrangement. The process involves initial activation of alkynyl sulfoxide with trifluoroacetic anhydride (TFAA), followed by P4-t-Bu mediated cyclization and subsequent charge-accelerated sigmatropic rearrangement that relocates ortho-functional groups to adjacent ring positions. This methodology provides efficient access to substitution patterns previously inaccessible through conventional synthetic routes, significantly expanding the structural diversity available for structure-activity relationship studies in drug discovery programs [5].
Materials:
Equipment:
Procedure:
Thin Layer Chromatography (TLC):
Nuclear Magnetic Resonance (NMR):
High-Resolution Mass Spectrometry (HRMS):
Purification Technique:
Table 3: Troubleshooting Guide for P4-t-Bu Catalyzed Benzofuran Synthesis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Conversion | Moisture contamination; Catalyst deactivation | Ensure anhydrous conditions; Use fresh P4-t-Bu solution; Increase catalyst loading to 10-15 mol% |
| Formation of Multiple Products | Excessive reaction temperature; Catalyst overload | Reduce temperature to 25°C; Optimize catalyst loading (5-7 mol%); Monitor reaction progress by TLC |
| Difficulty in Product Isolation | Polar byproducts; Incomplete extraction | Adjust chromatography conditions (gradient elution); Perform acid-base wash during workup |
| Poor Reproducibility | Variable substrate quality; Atmospheric moisture | Recrystallize substrates prior to use; Maintain strict inert atmosphere throughout |
| Decomposition of Starting Material | Too vigorous conditions; Sensitive functional groups | Lower reaction temperature; Reduce catalyst loading; Shorten reaction time |
For challenging substrates, systematic optimization may be required to achieve satisfactory results. Begin with a standard screening protocol evaluating catalyst loading (5, 10, 15 mol%), temperature (0°C, 25°C, 40°C, 60°C), and solvent (THF, toluene, DCM). For electron-deficient substrates, slightly higher catalyst loadings (10-12 mol%) and extended reaction times may be necessary. Conversely, electron-rich systems typically proceed efficiently with minimal catalyst (5 mol%) at ambient temperature. When scaling reactions, maintain constant substrate concentration (0.1-0.2 M) and implement gradual addition of P4-t-Bu solution to control exothermicity. For substrates containing base-sensitive functional groups, temperature-controlled addition at 0°C followed by gradual warming to room temperature often improves selectivity and yield [1] [4].
The benzofuran heterocycle represents a privileged scaffold in medicinal chemistry, with demonstrated relevance across multiple therapeutic areas. Recent studies have identified benzofuran derivatives as potent modulators of key biological pathways including NF-κB and MAPK signaling, tubulin polymerization, and p21-activated kinase 4 (PAK4) activity. The availability of efficient P4-t-Bu catalyzed synthesis methods has accelerated structure-activity relationship studies in these areas, enabling rapid exploration of chemical space around the benzofuran core [2] [6] [3].
In cancer drug discovery, benzofuran-based inhibitors have shown particular promise. The clinical candidate BNC-105 exemplifies this potential, demonstrating potent antiproliferative activity against renal and ovarian cancer models through tubulin binding and vascular disruption mechanisms. Structure-activity studies revealed that 2-arylbenzofuran derivatives with specific substitution patterns (e.g., 3,4,5-trimethoxybenzoyl group at C-3) display enhanced tubulin polymerization inhibition (IC~50~ = 1.6-3.0 μM) and selective cytotoxicity against proliferating endothelial cells (selectivity ratio up to 81:1 compared to quiescent cells). These findings underscore the importance of substituent patterning on the benzofuran core, a synthetic challenge efficiently addressed by P4-t-Bu catalyzed methodologies [2].
In anti-inflammatory applications, recent work has identified piperazine-benzofuran hybrid 5d as a potent dual inhibitor of NF-κB and MAPK signaling pathways. This compound demonstrated dose-dependent inhibition of pro-inflammatory mediators including NO (IC~50~ = 52.23 ± 0.97 μM), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells, while exhibiting minimal cytotoxicity (cell viability >80% at 80 μM). In vivo evaluation in endotoxemic mice further confirmed significant reduction of inflammatory cell infiltration and cytokine expression, highlighting the therapeutic potential of this benzofuran derivative. The synthetic access to such complex hybrids has been greatly facilitated by the functional group tolerance of P4-t-Bu catalysis, enabling incorporation of sensitive heterocyclic elements without protective group manipulation [3].
P4-t-Bu requires careful handling due to its extreme basicity and moisture sensitivity. Always use appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coat. Manipulate the compound exclusively in a well-ventilated fume hood to avoid exposure to hexane vapors from commercial solutions. In case of skin contact, immediately wash with copious amounts of water and seek medical attention if irritation persists. For eye exposure, flush with water for at least 15 minutes and obtain prompt medical evaluation [4].
As a metal-free catalyst, P4-t-Bu offers environmental advantages over transition metal alternatives by eliminating concerns about heavy metal accumulation. However, responsible waste management practices remain essential. Quench all P4-t-Bu containing reaction mixtures with saturated ammonium chloride solution before disposal. Collect hexane solutions and other organic wastes in designated non-halogenated organic waste containers for proper disposal according to institutional regulations. Consider implementing solvent recovery systems for hexane to minimize environmental impact, particularly at larger scales [1] [4].
P4-t-Bu catalyzed benzofuran synthesis represents a powerful and versatile methodology that combines exceptional efficiency with broad functional group compatibility. The protocols detailed in this application note provide pharmaceutical researchers with robust tools for accessing structurally diverse benzofuran derivatives under mild, metal-free conditions. The continued evolution of these methodologies, including recent advances in substituent migration strategies, promises to further expand the available chemical space for drug discovery. As the therapeutic relevance of benzofuran-based compounds continues to grow across anticancer, anti-inflammatory, and antimicrobial applications, the synthetic approaches outlined herein will play an increasingly important role in accelerating lead optimization and development candidate identification.
Phosphazene superbases like P4-t-Bu are strong, metal-free organic catalysts. P4-t-Bu is notable for its exceptional basicity and steric hindrance [1]:
A key application of P4-t-Bu in SNAr chemistry is its role as a synergistic catalyst. Research indicates it can simultaneously activate both the fluoroarene electrophile and the nucleophile, enabling reactions to proceed through a single transition state and avoiding intermediates that lose aromaticity [3].
The following protocol is adapted from a recent study describing a fast, mild, and practical method for synthesizing heterobiaryl C–N atropisomers via P4-t-Bu-catalyzed SNAr [4]. This method is valuable for creating diverse, drug-like compounds.
This reaction couples aryl fluorides with N–H heterocycles to form sterically hindered, chiral biaryl compounds where rotation around the C–N bond is restricted (atropisomers) [4].
Reaction Setup
Reaction Execution
Work-up and Isolation
This protocol demonstrates broad applicability with high yields and selectivity for various substrates [4].
Table 1: Scope of N–H Heterocycles in P4-t-Bu Catalyzed SNAr
| Heterocycle Class | Example Structure | Selectivity (N1 vs. other sites) | Reported Yield |
|---|---|---|---|
| Indole | 2-Methylindole | >98:2 (N1 vs C3) | 97% |
| Benzimidazole | - | >98:2 (N1) | High |
| Imidazole | - | >98:2 (N1 vs N3) | High |
| Indazole | - | >98:2 (N1 vs N2) | High |
| Purine-type | Aminopurine | >98:2 (N9 vs N7) | High |
| Non-aromatic | 5,5-Dimethylhydantoin | 85:15 (N3) | High |
Table 2: Scope of Aryl Fluorides in P4-t-Bu Catalyzed SNAr
| Functional Group (on Aryl Fluoride) | Example Grouping | Notes on Reactivity & Diversification |
|---|---|---|
| Nitro Group | ortho- or para-NO₂ | Strongly activating; key for reactivity [4]. |
| Ester | -COOEt | Activating and readily modifiable [4]. |
| Nitrile | -CN | Activating and versatile for further chemistry [4]. |
| Halides | -Cl, -Br, -I | Crucial for diversification; remain intact for subsequent cross-coupling [4]. |
This P4-t-Bu catalyzed SNAr method offers distinct benefits for researchers [4]:
The phosphazene superbase P4-t-Bu is a highly efficient catalyst for nucleophilic aromatic substitutions, enabling a mild, rapid, and modular synthesis of pharmaceutically relevant C–N atropisomers. The provided protocol offers a robust and selective method to access these complex structures, facilitating diversity-oriented synthesis in drug discovery campaigns.
P4-t-Bu (tert-Butylimino-tris(dimethylamino)phosphorane) is a powerful, metal-free organic superbase from the phosphazene family. Its exceptional basicity (pKₐ ≈ 42.1 in acetonitrile) and low nucleophilicity make it an excellent catalyst for anionic and ring-opening polymerizations, avoiding metal contamination in final polymer products [1] [2].
Key properties of P4-t-Bu include [2]:
The tables below summarize the performance of P4-t-Bu in various polymerization processes, highlighting its versatility.
Table 1: Ring-Opening Polymerization (ROP) of Cyclic Monomers
| Monomer | Polymer Product | Key Findings / Role of P4-t-Bu | Reference |
|---|---|---|---|
| ω-Pentadecalactone (PDL) | Poly(ω-pentadecalactone) (PPDL) | High catalytic activity; enables rapid ROP at room temperature and in dilute solutions (as low as 0.1 M); facilitates synthesis of PPDL homopolymers and PPDL-b-PEG block copolymers [1]. | |
| ε-Caprolactone (CL) & L-Lactide (LLA) | PCL & PLLA (in block copolymers) | Used in conjunction with P1-t-Bu or P2-t-Bu (not P4) for controlled ROP to form polyester blocks (e.g., PS-b-PCL); P4-t-Bu can lead to chain transfer with cyclic esters [3]. | |
| Dihydrocoumarins (DHCs) with Epoxides | Alternating Copolymers | Catalyzes ring-opening alternating copolymerization with various epoxides (e.g., ethylene oxide, propylene oxide) under mild conditions [1]. |
Table 2: Anionic Polymerization of Vinyl Monomers
| Monomer | Polymer Product | Key Findings / Role of P4-t-Bu | Reference |
|---|---|---|---|
| Styrene | Polystyrene (PS) | Polymerization is very fast but can be uncontrolled due to the high reactivity of the generated carbanion [3]. | |
| 1,3-Butadiene | Polybutadiene (PB) | Increases the reaction rate significantly; leads to polymers with a high 1,2-microstructure content (~45%) due to delocalization of the negative charge [3]. |
Here are specific methodologies for key polymerization reactions using P4-t-Bu.
This protocol produces poly(ω-pentadecalactone) (PPDL) with controlled molecular weight.
This procedure, utilizing high-vacuum techniques, synthesizes polybutadiene with a high 1,2-microstructure.
The diagram below illustrates the general workflow and mechanistic role of P4-t-Bu in anionic polymerization.
P4-t-Bu (1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene)) represents a prominent member of the phosphazene superbase family that has emerged as a powerful metal-free organic catalyst in modern synthetic chemistry. This exceptional compound possesses an extrapolated pKa value of 42.7 in acetonitrile, making it one of the strongest known neutral nitrogenous bases—approximately 18 orders of magnitude more basic than common organic bases like DBU (pKa 24.3). [1] [2] This extraordinary basicity enables P4-t-Bu to efficiently activate even relatively inert substrates under mild conditions, while its bulky molecular structure and delocalized charge distribution contribute to its remarkably low nucleophilicity, minimizing side reactions commonly associated with conventional strong bases. [2]
The structural configuration of P4-t-Bu features four phosphorus atoms arranged in a catenated framework with multiple dimethylamino substituents and a central tert-butyl group, creating a sterically hindered environment that governs its unique reactivity profile. [2] From a practical standpoint, P4-t-Bu is commercially available as 0.8-1.0 M solutions in hexane, facilitating convenient handling and accurate dosing. The compound demonstrates excellent solubility in non-polar organic solvents including toluene, tetrahydrofuran, and hexane, while being both thermally stable (up to 120°C) and chemically stable to dry oxygen and bases. [2] However, researchers should note that P4-t-Bu is an extremely hygroscopic solid when isolated, requiring strict exclusion of moisture during storage and handling to maintain catalytic performance. [1]
Table 1: Comparative Properties of Phosphazene Superbases
| Base | pKa (CH₃CN) | Basicity Relative to DBU | Key Applications | Limitations |
|---|---|---|---|---|
| P4-t-Bu | 42.7 | ~18 orders magnitude higher | Polymerization, cyclization, nucleophilic substitution | Hygroscopic, complex synthesis |
| P2-t-Bu | 33.5 | ~9 orders magnitude higher | Controlled polymerization | Lower basicity than P4-t-Bu |
| P1-t-Bu | ~27 | ~3 orders magnitude higher | Simple deprotonations | Insufficient for challenging substrates |
| DBU | 24.3 | Reference base | Moderate base applications | Limited for highly inert substrates |
The exceptional basicity of P4-t-Bu enables efficient initiation of anionic polymerization processes that are challenging with conventional metal-based catalysts. In the alternating copolymerization of epoxides with dihydrocoumarins (DHCs), P4-t-Bu demonstrates remarkable catalytic performance by activating the hydroxyl group in DHCs through deprotonation, generating highly reactive anionic intermediates that subsequently trigger ring-opening of epoxides. [1] This methodology provides access to well-defined alternating copolymers with controlled molecular architectures under mild conditions.
Protocol: Alternating Copolymerization of Epoxides with Dihydrocoumarins [1]
For the ring-opening polymerization (ROP) of ω-pentadecalactone (PDL), P4-t-Bu in combination with 3-phenyl-1-propanol (PPA) as initiator enables rapid and controlled polymerization, achieving high conversion even in dilute solutions (as low as 0.1 M) or at room temperature. [1] This system demonstrates exceptional catalytic activity, allowing precise control over molecular weight and distribution—critical parameters for pharmaceutical polymer applications.
Protocol: Ring-Opening Polymerization of ω-Pentadecalactone [1]
Table 2: Performance of P4-t-Bu in Polymerization Reactions
| Monomer System | P4-t-Bu Loading | Temperature | Reaction Time | Conversion | Polymer Characteristics |
|---|---|---|---|---|---|
| DHC + Ethylene Oxide | 2.5 mol% | 25°C | 6-12 h | >90% | Alternating copolymer, controlled Mw |
| DHC + Propylene Oxide | 2.5 mol% | 25°C | 8 h | 85-90% | Alternating copolymer, low Đ |
| ω-Pentadecalactone | 1.0 mol% | 25°C | 2-4 h | >95% | Controlled Mw, low dispersity |
| n-Butyraldehyde | 2.0 mol% | -80°C | 1-2 h | >90% | Well-defined polyacetal |
P4-t-Bu enables efficient intramolecular cyclization processes for the construction of valuable heterocyclic scaffolds commonly found in pharmaceutical compounds. In particular, the synthesis of benzofurans through carbon-carbon bond cyclization of ortho-alkynylphenols or ortho-alkynylphenyl ethers demonstrates the versatility of P4-t-Bu as a metal-free alternative to traditional transition metal catalysts. [1] This methodology provides access to 2,3-disubstituted benzofuran derivatives under mild conditions with excellent functional group compatibility.
Protocol: Synthesis of Benzofurans via Intramolecular Cyclization [1] [2]
Beyond cyclization chemistry, P4-t-Bu promotes nucleophilic aromatic substitutions of fluorinated and methoxylated aromatics through a synergistic catalytic mechanism where it simultaneously activates both the fluoroarene and nucleophile, allowing the reaction to proceed through a single transition state. [1] This approach avoids the loss of aromaticity typically encountered in conventional SNAr pathways, enhancing both efficiency and selectivity. Additionally, P4-t-Bu facilitates alkylations at weakly acidic methylene groups in carboxylic esters or nitriles with high yield and selectivity. For example, reaction of 8-phenylmenthylphenylacetate with iodoethane in the presence of P4-t-Bu affords exclusively the monoethyl derivative in Z configuration with 95% yield. [2]
Equipment Preparation: All reactions employing P4-t-Bu should be conducted in standard anhydrous glassware under inert atmosphere. Use flame-dried Schlenk tubes or round-bottom flasks equipped with rubber septa. Ensure adequate cooling capacity for low-temperature reactions, as many P4-t-Bu catalyzed processes benefit from temperature control to maximize selectivity and prevent decomposition of sensitive intermediates. [1] [3]
Atmosphere Control: Maintain an oxygen- and moisture-free environment throughout the reaction sequence. Employ argon or nitrogen purging for at least 20 minutes prior to reagent addition. For highly sensitive reactions, perform all manipulations in an argon-glovebox with controlled humidity levels below 1 ppm. [3]
Safety Considerations: P4-t-Bu is an extremely strong base that can cause severe burns. Always use appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coat. Handle the compound in a well-ventilated fume hood. Be aware that P4-t-Bu is highly hygroscopic and reacts vigorously with water and protic solvents. [2]
Commercial P4-t-Bu is typically supplied as 0.8-1.0 M solutions in hexane, which provides convenient handling and accurate dosing. [2] These solutions should be stored in a desiccator at 2-8°C under inert atmosphere. For prolonged storage, use glass containers with PTFE-lined caps to prevent solvent evaporation and moisture ingress.
Aliquoting Procedure:
Quality Assessment: Periodically check catalyst activity by performing a standard test reaction (such as alkylation of a active methylene compound). Discoloration or precipitate formation indicates decomposition, and such material should be properly disposed. [2]
Analytical Methods: Monitor P4-t-Bu catalyzed reactions using a combination of thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and gas or liquid chromatography-mass spectrometry (GC/LC-MS). For polymerization reactions, employ gel permeation chromatography (GPC) to track molecular weight evolution and dispersity. [1] [3]
Quenching Procedures: Terminate reactions by careful addition of mild proton sources such as saturated ammonium chloride solution or methanol. For large-scale reactions, add the quenching agent dropwise with efficient stirring to prevent local heating or violent reactions. Always consider the exothermicity of neutralization when scaling up P4-t-Bu catalyzed processes.
Purification Strategies: Remove catalyst residues by passing the crude reaction mixture through a short plug of silica gel or acidic alumina. For compounds sensitive to silica, employ alternative purification techniques such as preparative HPLC or recrystallization. In some cases, P4-t-Bu can be recovered from reaction mixtures by formation of the sparingly soluble tetrafluoroborate salt. [2]
The exceptional catalytic performance of P4-t-Bu stems from its unique mechanism of action, which can be visualized through the following diagram illustrating its role in a representative copolymerization process:
Diagram 1: P4-t-Bu Catalytic Cycle in Alternating Copolymerization - The diagram illustrates the mechanism whereby P4-t-Bu activates dihydrocoumarin through deprotonation, generating an anionic intermediate that initiates epoxide ring-opening, leading to alternating copolymer chain growth. [1]
The experimental workflow for conducting P4-t-Bu catalyzed reactions follows a systematic approach to ensure reproducibility and safety:
Diagram 2: Experimental Workflow for P4-t-Bu Catalyzed Reactions - This workflow outlines the critical steps for conducting successful metal-free catalysis with P4-t-Bu, emphasizing the importance of anhydrous conditions and appropriate reaction monitoring techniques. [1] [3]
P4-t-Bu has established itself as a versatile metal-free catalyst with demonstrated efficacy across diverse synthetic transformations including polymerization, cyclization, and functionalization reactions. Its exceptional basicity, combined with low nucleophilicity and excellent functional group compatibility, renders it particularly valuable for pharmaceutical applications where metal contamination must be avoided. The protocols and application notes presented herein provide researchers with practical guidance for implementing P4-t-Bu catalysis in drug development workflows.
Looking forward, the expanding applications of P4-t-Bu in sustainable synthesis and polymer chemistry continue to emerge. Recent advances in metal-free catalysis suggest growing importance of phosphazene superbases in the synthesis of complex pharmaceutical targets, biodegradable polymers, and specialized materials. As the demand for environmentally benign synthetic methodologies increases, P4-t-Bu and related compounds are poised to play an increasingly prominent role in the medicinal chemist's toolkit.
Phosphazene superbase P4-t-Bu represents a class of metal-free organic catalysts that have emerged as powerful alternatives to traditional metal-based catalysts in modern synthetic chemistry. With an extrapolated pKa value of approximately 42.7 in acetonitrile, P4-t-Bu possesses exceptional basicity that significantly exceeds common organic bases such as DBU (pKa 24.3) and inorganic bases like tBuOK. This remarkable basicity enables P4-t-Bu to efficiently activate relatively inert substrates through deprotonation, generating highly reactive anionic intermediates that drive various organic transformations. The metal-free nature of P4-t-Bu addresses growing concerns regarding metal contamination in polymers intended for pharmaceutical and biomedical applications, while its compatibility with diverse functional groups and solvents enhances its utility in synthesizing complex macromolecular architectures.
The structural design of P4-t-Bu contributes substantially to its catalytic performance. Unlike smaller phosphazene bases (P1-P3) with limited basicity and solubility, P4-t-Bu features a multidentate structure with four phosphorus-nitrogen units terminated with tert-butyl groups, creating a sterically hindered yet highly electron-rich environment that facilitates proton abstraction even from weakly acidic substrates. This structural configuration not only provides exceptional thermal and chemical stability but also enables the catalyst to operate under mild reaction conditions, often at ambient temperature with short reaction times. Furthermore, P4-t-Bu demonstrates excellent functional group tolerance and can be easily handled under anhydrous conditions, though it is hygroscopic and requires storage in moisture-free environments. The combination of these properties makes P4-t-Bu particularly suitable for polymerization reactions requiring precise control over molecular weight, dispersity, and copolymer sequence, as exemplified in the alternating copolymerization of epoxides with dihydrocoumarins.
Table 1: Comparison of Phosphazene Superbases in Organic Synthesis
| Phosphazene Base | Relative Basicity (pKa in MeCN) | Solubility Characteristics | Typical Applications |
|---|---|---|---|
| P1-t-Bu | ~26.5 | Moderate in organic solvents | Simple deprotonation reactions, peptide coupling, alkylations |
| P2-t-Bu | ~32.0 | Limited solubility | Pyrrole formation from nitroarenes |
| P3 | Intermediate between P2 and P4 | Moderate solubility | Intermediate basicity applications |
| P4-t-Bu | ~42.7 | Broad solvent compatibility | Copolymerization, cyclization, nucleophilic substitutions |
The copolymerization mechanism of epoxides and dihydrocoumarin (DHC) catalyzed by P4-t-Bu proceeds through a cooperative anionic pathway that ensures perfect alternating sequence control. The reaction initiates when P4-t-Bu abstracts a proton from the hydroxyl group of DHC, generating a highly reactive phenolate anion. This activated species subsequently attacks the less substituted carbon of the epoxide ring, resulting in regioselective ring-opening and formation of an alkoxide intermediate. The generated alkoxide then undergoes intramolecular cyclization with the lactone carbonyl of DHC, facilitating lactone ring-opening while regenerating the phenolate anion. This continuous cycle of epoxide ring-opening followed by lactone ring-opening establishes the alternating sequence characteristic of this copolymerization, with the catalyst shuttling between activating the DHC and stabilizing the transition states throughout the propagation process.
The sequence control in this copolymerization stems from the inherent reactivity differences between the two monomers and the catalytic efficiency of P4-t-Bu. DHC, being a six-membered phenolic lactone, does not undergo homopolymerization under these conditions due to its low ring strain, while epoxides possess higher ring strain energies but cannot form stable propagating species without the alternating insertion of DHC. This complementary reactivity ensures that the polymerization proceeds exclusively through alternating enchainment, as confirmed by detailed spectroscopic analysis of the resulting polymers. The P4-t-Bu catalyst remains active throughout the polymerization, with its bulky tert-butyl groups providing sufficient steric protection to prevent termination side reactions, while its strong basicity ensures complete monomer conversion. The living character of this polymerization system enables precise control over molecular weight through initial monomer-to-initiator ratios and permits the synthesis of various polymer architectures, including linear, star-shaped, and graft copolymers.
Diagram 1: Catalytic Mechanism of P4-t-Bu Mediated Alternating Copolymerization of Dihydrocoumarin and Epoxides
The copolymerization reaction requires specific materials and equipment to ensure reproducibility and safety. Essential chemical reagents include 3,4-dihydrocoumarin (DHC, ≥99% purity), various epoxides such as ethylene oxide, propylene oxide, or styrene oxide (≥99% purity), and phosphazene superbase P4-t-Bu (typically available as 1.0 M solution in n-hexane or as crystalline solid). Anhydrous solvents like toluene or tetrahydrofuran (THF) are necessary, requiring purification through solvent purification systems or distillation over sodium/benzophenone under inert atmosphere. Initiators such as 3-phenyl-1-propanol (PPA, ≥98% purity) or other mono- or dialcohols like 1,1,1-trihydroxymethylpropane for star-shaped polymers may be employed. For purification, methanol or hexane (reagent grade) is needed for polymer precipitation.
Essential laboratory equipment includes standard Schlenk line apparatus with high-purity nitrogen or argon gas supply for anaerobic operations, heated stirring mantles with temperature control, and vacuum pumps for solvent removal. Characterization instruments should include gel permeation chromatography (GPC) system with polystyrene standards for molecular weight determination, NMR spectroscopy (¹H, ¹³C) for structural confirmation and alternating sequence verification, differential scanning calorimetry (DSC) for thermal transition analysis, and thermogravimetric analysis (TGA) for thermal stability assessment. For handling P4-t-Bu in solid form, an argon-filled glove box is recommended due to its extreme hygroscopicity, though prepared solutions can be manipulated using standard Schlenk techniques with careful exclusion of moisture.
The synthetic pathway to P4-t-Bu typically begins with phosphorus pentachloride, proceeding through a multi-step sequence that involves aminolysis reactions with dimethylamine and tert-butylamine. The initial step involves reacting PCl₅ with excess dimethylamine in CH₂Cl₂ at low temperatures to form P4-A intermediate, which is subsequently converted to P1-t-Bu. A parallel pathway generates tert-butylimino phosphorus trichloride (P4-B) through aminolysis of PCl₅. These intermediates then undergo coupling to form the salt form of P4-t-Bu (P4-C), which is finally treated with KNH₂ in liquid ammonia to liberate the free base P4-t-Bu. Commercial availability of P4-t-Bu has improved in recent years, making direct purchase more practical than laboratory synthesis for most applications, though the synthetic route remains valuable for preparing structural analogs with modified properties.
Critical handling precautions must be observed due to the extreme hygroscopicity and basicity of P4-t-Bu. The solid catalyst should be stored in an argon-filled glove box or under inert atmosphere at -20°C, while solutions should be prepared in anhydrous solvents and handled with rigorous exclusion of moisture. When transferring P4-t-Bu, syringes or cannulas should be thoroughly dried and purged with inert gas. Safety measures include working in a well-ventilated fume hood, using appropriate personal protective equipment (chemical-resistant gloves, safety goggles), and having acid neutralization solutions readily available in case of skin contact due to the corrosive nature of the superbase.
Diagram 2: Synthetic Pathway for P4-t-Bu Preparation
The copolymerization procedure begins with the preparation of a dry Schlenk flask equipped with a magnetic stir bar, which is subjected to three flame-drying cycles under vacuum with argon purging to ensure complete moisture removal. In an argon-filled glove box or using standard Schlenk techniques, the reaction vessel is charged with DHC (1.0 mmol, 150 mg) and the initiator 3-phenyl-1-propanol (0.02 mmol, 2.7 mg) in anhydrous toluene (2 mL). The epoxide comonomer (1.0 mmol) is then added via gas-tight syringe, followed by dropwise addition of P4-t-Bu (0.002 mmol, 2 μL of 1.0 M solution in n-hexane) with vigorous stirring. The catalyst loading is typically 0.2 mol% relative to monomers, though this can be adjusted from 0.1-1.0% depending on the monomer reactivity and desired polymerization rate.
The reaction mixture is stirred at room temperature for 2-24 hours, with progress monitored by thin-layer chromatography or NMR spectroscopy. The polymerization demonstrates a living character, enabling control over molecular weight by adjusting the monomer-to-initiator ratio. Upon completion, as indicated by consumption of monomers or viscosity increase, the reaction is quenched by adding a few drops of acetic acid in methanol (1% v/v). The polymer is then precipitated into cold methanol (50 mL) with vigorous stirring, collected by filtration, and washed with additional methanol. Further purification involves reprecipitation from toluene into methanol, followed by drying under high vacuum (0.1 mmHg) at 40°C for 24 hours to constant weight, typically yielding 80-95% of the alternating copolymer as a white solid.
Polymer purification employs precipitation techniques to remove any unreacted monomers, catalyst residues, and oligomeric species. The crude polymer is dissolved in minimal toluene (5-10 mL) and added dropwise to vigorously stirred cold methanol (10-fold volume excess). The precipitated polymer is collected by filtration through a sintered glass funnel, washed with additional methanol, and subjected to a second precipitation cycle for highest purity. For analytical characterization, the purified polymer is dried until constant weight under vacuum before analysis.
Structural confirmation of the alternating sequence is achieved primarily through ¹H and ¹³C NMR spectroscopy in CDCl₃ or DMSO-d₆. Key spectroscopic features include the absence of DHC lactone carbonyl signal at δ 170 ppm and appearance of ester carbonyl signals at δ 173-175 ppm in ¹³C NMR, along with distinctive aromatic proton signals from the DHC moiety at δ 6.8-7.2 ppm and methylene/methine signals from both monomer units in ¹H NMR. Molecular weight parameters are determined by gel permeation chromatography (GPC) in THF relative to polystyrene standards, with typical number-average molecular weights (Mₙ) ranging from 5,000-20,000 g/mol and dispersities (Đ) of 1.2-1.8. Thermal characterization by differential scanning calorimetry (DSC) reveals glass transition temperatures (T𝑔) between 45-75°C depending on the epoxide structure, while thermogravimetric analysis (TGA) demonstrates decomposition temperatures (T𝑑, 5% weight loss) typically exceeding 300°C, indicating good thermal stability.
The P4-t-Bu catalyzed copolymerization demonstrates remarkable versatility across a broad range of epoxide structures while maintaining perfect alternating sequence with dihydrocoumarin. Systematic investigations reveal that both aliphatic and aromatic epoxides undergo efficient copolymerization, though reaction rates and resulting polymer properties vary significantly based on epoxide substitution patterns. Ethylene oxide and propylene oxide exhibit the highest reactivity, achieving >90% conversion within 2-4 hours at room temperature, while bulkier epoxides such as styrene oxide and 2-ethylhexyl glycidyl ether require extended reaction times (12-24 hours) for complete monomer consumption. The molecular weights of the resulting alternating copolymers can be precisely controlled by adjusting the initial monomer-to-initiator ratio, with experimental Mₙ values generally aligning well with theoretical predictions up to approximately 20,000 g/mol, beyond which chain transfer reactions may become significant.
The structural characterization of these alternating poly(ether-esters) confirms their perfect alternating sequence through comprehensive NMR analysis, which shows exclusive -[DHC-epoxide]- enchainment without detectable homopolymer blocks. The thermal properties of these materials exhibit interesting dependencies on the epoxide structure, with T𝑔 values increasing with bulkier substituents and aromatic content. For instance, copolymers derived from ethylene oxide display T𝑔 around 45°C, while those from styrene oxide show elevated T𝑔 values approaching 75°C due to restricted chain mobility. The material properties of these alternating copolymers can be further tuned through the use of functionalized epoxides or by employing multifunctional initiators to generate star-shaped and graft architectures, significantly expanding their potential applications in specialty polymers and advanced materials.
Table 2: Performance of P4-t-Bu Catalyzed Alternating Copolymerization with Various Epoxides
| Epoxide Monomer | Reaction Time (h) | Conversion (%) | Mₙ (kDa) | Đ (M𝝎/Mₙ) | T𝑔 (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Ethylene Oxide | 2-4 | >95 | 12-18 | 1.3-1.6 | 45-50 | Biomedical materials, degradable plastics |
| Propylene Oxide | 3-5 | 90-95 | 10-16 | 1.4-1.7 | 50-55 | Flexible coatings, elastomers |
| 1,2-Butylene Oxide | 4-6 | 85-92 | 8-14 | 1.5-1.8 | 55-60 | Specialty adhesives, compatibilizers |
| Styrene Oxide | 12-24 | 80-90 | 7-12 | 1.6-2.0 | 70-75 | High-T𝑔 materials, optical polymers |
| 2-Ethylhexyl Glycidyl Ether | 18-24 | 75-85 | 5-10 | 1.7-2.1 | 30-40 | Plasticizers, hydrophobic coatings |
The living character of the P4-t-Bu catalyzed alternating copolymerization enables the synthesis of various non-linear polymer architectures through judicious selection of multifunctional initiators. When employing 1,1,1-trihydroxymethylpropane as a trifunctional initiator, well-defined three-arm star polymers with alternating copolymer arms can be obtained, demonstrating controlled molecular weights and narrow dispersities. Similarly, using poly(4-hydroxystyrene) as a macroinitiator results in the formation of graft copolymers with alternating copolymer side chains, creating complex macromolecular structures with potential applications in compatibilization, surface modification, and drug delivery systems. The preparation of these advanced architectures follows similar procedures to the linear copolymer synthesis, with careful attention to maintaining equimolar stoichiometry between initiation sites and monomers.
These complex architectures exhibit distinctive physical properties compared to their linear analogs, including altered solution viscosities, thermal transitions, and mechanical behaviors. Star-shaped polymers typically display more compact molecular dimensions and lower melt viscosities, while graft copolymers may self-assemble into ordered nanostructures in bulk or solution. The versatility of this approach extends to creating block copolymers through sequential monomer addition, though this requires careful selection of comonomers with appropriate reactivity ratios. The ability to generate such diverse macromolecular structures from a single catalytic system highlights the exceptional utility of P4-t-Bu in advanced polymer synthesis and materials design.
Several technical challenges may arise during the copolymerization process, primarily associated with moisture sensitivity, monomer purity, and catalyst handling. Insufficient conversion or slow polymerization rates often result from trace moisture contamination, which can be addressed by ensuring rigorous drying of glassware, using freshly distilled solvents, and employing proper Schlenk techniques. If monomer conversion remains low despite these precautions, increasing the catalyst loading to 0.5-1.0 mol% or slightly elevating the reaction temperature to 40-50°C may improve polymerization rates without compromising the alternating sequence.
Broad molecular weight distributions (Đ > 2.0) typically indicate competing side reactions such as transesterification or chain transfer, which can be minimized by reducing reaction temperatures, decreasing catalyst concentration, or employing more dilute reaction conditions. The formation of cyclic oligomers alongside linear polymers, a common phenomenon in step-growth polymerizations, can be suppressed by using higher monomer concentrations and ensuring efficient initiation. For characterization difficulties, particularly in confirming the alternating sequence, two-dimensional NMR techniques such as HSQC and HMBC can provide unambiguous evidence of connectivity between monomer units. When handling the final polymers, solubility issues can occasionally arise with highly aromatic systems, in which case chlorinated solvents like chloroform or dichloromethane may serve as alternatives to toluene for purification and characterization.
The P4-t-Bu catalyzed alternating copolymerization of epoxides and dihydrocoumarin represents a robust and versatile methodology for synthesizing sequence-defined poly(ether-esters) under mild conditions. This metal-free approach leverages the exceptional basicity of phosphazene superbase P4-t-Bu to achieve perfect alternation while maintaining controlled polymerization characteristics and tolerating diverse functional groups. The comprehensive protocols outlined in these application notes provide researchers with detailed procedures for implementing this methodology, from catalyst handling to polymer characterization, enabling the synthesis of both linear and architecturally complex polymers. The continuing development of P4-t-Bu catalyzed polymerizations holds significant promise for advancing sustainable polymer synthesis and expanding the repertoire of sequence-controlled macromolecules for specialized applications.
Ring-opening polymerization (ROP) of cyclic esters represents a powerful methodology for synthesizing aliphatic polyesters with tailored properties for biomedical and material science applications. Traditional metal-based catalysts, while effective, often introduce toxic residues that limit applications in pharmaceuticals and medical devices. Phosphazene superbases, particularly P4-t-Bu, have emerged as exceptional metal-free catalysts that address these limitations while providing remarkable catalytic efficiency and control over polymer architecture. The polymerization of ω-pentadecalactone (PDL), a macrocyclic lactone derived from natural sources, yields semi-crystalline polyesters with attractive thermal and mechanical properties, making them suitable for biodegradable plastics and biomedical implants. These application notes provide comprehensive experimental protocols and performance data for P4-t-Bu catalyzed ROP of PDL, enabling researchers to implement this sustainable polymerization methodology effectively.
P4-t-Bu, a neutral phosphazene superbase, exhibits exceptional basicity (pKₐ ≈ 42.1 in acetonitrile) with remarkably low nucleophilicity, making it particularly suitable for anionic polymerization without side reactions commonly associated with strong ionic bases [1] [2]. Its structural characteristics include:
The steric hindrance around the basic nitrogen center in P4-t-Bu is primarily responsible for its unique combination of high basicity and low nucleophilicity, preventing undesired nucleophilic attack on ester functionalities while efficiently activating alcohols for initiation.
The catalytic cycle for P4-t-Bu mediated ROP of lactones proceeds through an activated monomer mechanism [2]. As illustrated in Figure 1, the superbase does not directly initiate polymerization but rather activates the alcohol initiator through deprotonation, generating a highly reactive alkoxide that attacks the lactone carbonyl group. This mechanism proceeds with excellent preservation of stereochemistry and enables precise control over molecular weight and polymer architecture.
Figure 1: Catalytic mechanism of P4-t-Bu in ring-opening polymerization
Table 1: Effect of reaction conditions on PPDL synthesis using P4-t-Bu/PPA catalyst system [2]
| Monomer concentration (M) | Temperature (°C) | Time (h) | Conversion (%) | Mn,theo (kDa) | Mn,exp (kDa) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|
| 1.0 | 60 | 4 | >95 | 25.5 | 24.8 | 1.15 |
| 0.5 | 60 | 6 | 92 | 24.8 | 23.5 | 1.12 |
| 0.1 | 60 | 24 | 85 | 22.9 | 21.2 | 1.18 |
| 1.0 | 30 | 12 | 90 | 24.2 | 22.9 | 1.14 |
| 1.0 | 90 | 2 | 97 | 26.1 | 25.3 | 1.21 |
The data in Table 1 demonstrates that the P4-t-Bu catalytic system maintains excellent control over PPDL synthesis across a wide range of conditions. Key observations include:
Table 2: Performance comparison of P4-t-Bu with other catalysts for PDL polymerization [2] [3]
| Catalyst system | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ | Key advantages |
|---|---|---|---|---|---|---|
| P4-t-Bu/PPA | 60 | 4 | >95 | 24.8 | 1.15 | Metal-free, high activity, narrow Đ |
| Novozym 435 (CALB) | 70 | 24 | >90 | 12.5 | 1.8 | Biocompatible, enantioselective |
| Sn(Oct)₂ | 110 | 12 | >95 | 30.2 | 1.5 | Industrial use, high molecular weight |
| t-BuP₂ | 80 | 48 | 85 | 18.6 | 1.25 | Narrow Đ, metal-free |
| Binary (CTPB/urea) | 25 | 2 | >99 | 22.3 | 1.08 | Excellent control, room temperature |
Comparative analysis reveals distinct advantages of the P4-t-Bu system:
Required Materials:
Safety Considerations:
Protocol 1: Standard P4-t-Bu Catalyzed ROP of PDL
Reactor Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and purge with inert gas (N₂ or Ar). Repeat this cycle three times.
Monomer Purification: Dissolve ω-pentadecalactone (2.40 g, 10.0 mmol) in 10 mL anhydrous toluene and pass through a column of basic alumina directly into the reaction vessel. Alternatively, stir over CaH₂ for 24h followed by distillation under reduced pressure.
Initiator Solution: Prepare a stock solution of 3-phenyl-1-propanol (PPA, 6.7 mg, 0.05 mmol) in 2 mL anhydrous toluene.
Catalyst Addition: Transfer P4-t-Bu (50 μL of 1.0 M solution in hexanes, 0.05 mmol) to the reaction mixture via gas-tight syringe.
Polymerization: Initiate the reaction by adding the alcohol initiator solution to the monomer/catalyst mixture. Stir continuously at 60°C.
Reaction Monitoring: Withdraw aliquots (0.1 mL) at predetermined intervals for ¹H-NMR analysis to determine conversion by comparing the monomer methylene signals (δ 4.2 ppm) to polymer chain signals (δ 4.0 ppm).
Termination: After reaching desired conversion (typically 4-6 hours), cool the reaction to room temperature and add a few drops of acetic acid to quench the catalyst.
Polymer Purification: Precipitate the polymer into cold methanol (10-fold excess), collect by filtration, and dry under vacuum (40°C, 24h) to constant weight.
Critical Steps for Reproducibility:
Protocol 2: PPDL-b-PEG Block Copolymer Synthesis [2]
Macroinitiator Preparation: Dry α-hydroxy-ω-methoxy poly(ethylene glycol) (Mn = 5,000 g/mol, 0.5 g) by azeotropic distillation with toluene.
Chain Extension: Dissolve the dried PEG (0.25 g, 0.05 mmol) in anhydrous toluene (5 mL) followed by addition of PDL (1.20 g, 5.0 mmol).
Catalyst Introduction: Add P4-t-Bu (50 μL of 1.0 M solution in hexanes, 0.05 mmol) to initiate the polymerization.
Reaction Conditions: Stir at 60°C for 6-8 hours until complete monomer conversion as determined by ¹H-NMR.
Isolation: Precipitate the block copolymer into cold diethyl ether, collect by filtration, and dry under vacuum.
This method yields amphiphilic block copolymers with narrow molecular weight distributions (Đ typically 1.1-1.2) suitable for pharmaceutical applications including drug delivery systems.
Poly(ω-pentadecalactone) synthesized via P4-t-Bu catalyzed ROP exhibits semi-crystalline behavior with a melting temperature typically between 90-100°C and a glass transition temperature around -30°C [2]. These thermal properties make PPDL suitable for various processing techniques:
The hydrophobic nature of PPDL contributes to slow degradation rates, with mass loss profiles showing less than 10% degradation over 12 months under physiological conditions, making it suitable for long-term medical implants.
The living characteristics of the P4-t-Bu catalyzed ROP enable synthesis of advanced polymer architectures:
Figure 2: Experimental workflow for P4-t-Bu catalyzed ROP of PDL
Challenge 1: Broad Molecular Weight Distributions (Đ > 1.3)
Challenge 2: Lower Than Theoretical Molecular Weight
Challenge 3: Incomplete Monomer Conversion
Size Exclusion Chromatography (SEC):
Nuclear Magnetic Resonance (NMR):
Thermal Analysis:
The P4-t-Bu catalyzed ring-opening polymerization of ω-pentadecalactone represents a robust and versatile platform for synthesizing well-defined polyesters with controlled architectures. The exceptional basicity and low nucleophilicity of P4-t-Bu enables rapid polymerization under mild conditions while maintaining excellent control over molecular parameters. The metal-free nature of this catalytic system addresses growing concerns about residual metal contaminants in biomedical polymers, expanding potential applications in pharmaceutical formulations and implantable devices.
Future development directions include exploration of binary catalytic systems combining P4-t-Bu with hydrogen-bond donors (e.g., ureas) for enhanced selectivity [4], extension to stereoselective polymerization of racemic lactones, and implementation in continuous flow reactors for improved process control. The integration of P4-t-Bu catalyzed ROP with other controlled polymerization techniques through sequential monomer addition or modular ligation approaches will further expand the structural diversity and application potential of these sustainable polyesters.
P4-t-Bu (tert-butylimino-tris(dimethylamino)phosphorane), a phosphazene superbase, represents a metal-free catalytic platform with significant potential in sustainable chemical synthesis. With an extrapolated pKa value of 42.1 in acetonitrile, it exhibits approximately 10¹⁸ times greater basicity than common organic base DBU (pKa 24.3) while maintaining low nucleophilicity due to its sterically hindered structure. This unique combination of properties enables P4-t-Bu to activate inert substrates under mild conditions, effectively replacing traditional metal-based catalysts in various transformations and eliminating issues of metal contamination in pharmaceutical intermediates and specialty chemicals. Its utility as a green chemistry alternative stems from several advantages: operational simplicity, broad substrate compatibility, and the ability to achieve high regio- and stereoselectivities without transition metals.
Table 1: Fundamental Properties of P4-t-Bu
| Property | Specification | Significance in Green Chemistry |
|---|---|---|
| Molecular Formula | C₂₂H₆₃N₁₃P₄ | Complex molecular architecture enables unique reactivity |
| Molecular Weight | 633.72 g·mol⁻¹ | High molecular weight organocatalyst |
| Basicity (pKa in MeCN) | 42.1 | Extremely high basicity allows mild reaction conditions |
| Solubility | Soluble in hexane, toluene, THF; insoluble in water | Compatible with various solvent systems |
| Commercial Form | 0.8-1.0 M solution in hexane | Handlers avoid weighing hygroscopic solids |
| Thermal Stability | Stable up to 120°C | Suitable for various temperature regimes |
The following diagram illustrates the molecular structure of P4-t-Bu and its protonation behavior that underlies its exceptional basicity:
The ring-opening alternating copolymerization of epoxides with dihydrocoumarins (DHCs) using P4-t-Bu catalysis represents a versatile method for synthesizing polyesters with well-defined alternating sequences [1]. This metal-free approach proceeds under mild conditions and demonstrates excellent control over molecular weight characteristics.
Experimental Protocol:
Table 2: P4-t-Bu Catalyzed Alternating Copolymerization of Dihydrocoumarins with Various Epoxides
| DHC Type | Epoxide | P4-t-Bu (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product |
|---|---|---|---|---|---|---|
| Dihydrocoumarin | Ethylene oxide | 0.02 | 70 | 12 | >95 | 3a |
| Dihydrocoumarin | Propylene oxide | 0.02 | 70 | 12 | 92 | 3b |
| Dihydrocoumarin | 1,2-Butylene oxide | 0.02 | 70 | 12 | 90 | 3c |
| Dihydrocoumarin | 2-Ethylhexyl glycidyl ether | 0.05 | 70 | 24 | 85 | 3d |
| Dihydrocoumarin | Styrene oxide | 0.05 | 70 | 24 | 88 | 3e |
P4-t-Bu efficiently catalyzes the ring-opening polymerization (ROP) of macrolides like ω-pentadecalactone (PDL), even under dilute conditions (as low as 0.1 M) or at ambient temperature [1]. This method enables precise control over molecular weight and dispersity for poly(ω-pentadecalactone) (PPDL) synthesis.
Experimental Protocol:
Table 3: P4-t-Bu Catalyzed Ring-Opening Polymerization of ω-Pentadecalactone
| Initiator | [M]₀/[I]₀/[C]₀ | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Đ (Ɖ) |
|---|---|---|---|---|---|---|
| PPA | 100:1:1 | Toluene | 25 | 4 | >95 | 1.15-1.25 |
| PPA | 200:1:1 | Toluene | 70 | 1 | 98 | 1.18-1.30 |
| PEG | 100:1:1 | Toluene | 70 | 2 | 95 | 1.20-1.35 |
The following workflow illustrates the application of P4-t-Bu in polymer synthesis:
P4-t-Bu enables metal-free synthesis of benzofurans through intramolecular cyclization of ortho-alkynylphenyl ethers via carbon-carbon bond formation [1] [2]. This approach provides an efficient alternative to transition metal-catalyzed methods for constructing valuable heterocyclic systems prevalent in pharmaceuticals and natural products.
Experimental Protocol:
Table 4: P4-t-Bu Catalyzed Benzofuran Synthesis via Intramolecular Cyclization
| Substrate | P4-t-Bu (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| o-Alkynylphenyl ether with electron-donating group | 5 | 25 | 1.5 | 92 | High regioselectivity |
| o-Alkynylphenyl ether with electron-withdrawing group | 10 | 40 | 3 | 85 | Moderate regioselectivity |
| o-Alkynylphenol derivative | 10 | 40 | 4 | 88 | Via C-O bond formation |
The reaction mechanism proceeds through a concerted activation pathway where P4-t-Bu simultaneously activates both reaction partners, as illustrated below:
P4-t-Bu demonstrates exceptional efficiency in dehydrohalogenation reactions for alkene synthesis and selective alkylation of weakly acidic methylene groups, outperforming traditional basic systems in yield and selectivity [2].
Experimental Protocol for Dehydrohalogenation:
Experimental Protocol for Stereoselective Alkylation:
Table 5: Functionalization Reactions Catalyzed by P4-t-Bu
| Reaction Type | Substrate | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Dehydrohalogenation | 1-Bromooctane | P4-t-Bu (1.05 equiv), THF, 25°C, 4h | 96 | Terminal alkene >99% |
| Alkylation | 8-Phenylmenthylphenylacetate + iodoethane | P4-t-Bu (1.1 equiv), THF, -78°C to 25°C | 95 | Z-configuration only |
| Alkylation | Succinonitrile + iodoethane | P4-t-Bu (1.1 equiv), THF, 25°C | 98 | Tetraethyl derivative |
Handling Considerations:
Stability and Storage:
The following workflow summarizes the experimental setup for P4-t-Bu catalyzed reactions:
P4-t-Bu represents a versatile organocatalyst that aligns with green chemistry principles by enabling metal-free synthetic pathways across diverse applications including polymerization, heterocycle synthesis, and selective functionalization. Its exceptional basicity, combined with low nucleophilicity and operational simplicity, allows chemists to develop sustainable synthetic methodologies with reduced environmental impact. The protocols outlined in this document provide researchers with practical guidance for implementing P4-t-Bu catalyzed reactions, emphasizing proper handling techniques to address its moisture sensitivity. As the field of metal-free catalysis continues to evolve, P4-t-Bu is poised to play an increasingly significant role in the development of environmentally benign synthetic processes for pharmaceutical intermediates, functional materials, and specialty chemicals.
P4-t-Bu is a member of the phosphazene superbase family, renowned for its exceptional strength and role as a metal-free organic catalyst. Its properties make it a valuable tool in modern synthetic chemistry.
The following workflow illustrates the general catalytic action of P4-t-Bu in activating a substrate for subsequent reaction, which is foundational to its potential use in coupling reactions:
The Negishi cross-coupling is a powerful transition-metal-catalyzed reaction for forming carbon-carbon (C-C) bonds. It is widely used in constructing complex organic molecules, including pharmaceuticals and natural products.
The standard mechanism for a palladium-catalyzed Negishi coupling is outlined below:
While a direct "P4-t-Bu Negishi coupling" protocol is not explicitly detailed in the search results, a highly relevant connection is established. [1] states that P4-t-Bu shows significant advantages in "efficiently activating inert substrates or achieving copper-free halogen-zinc exchange and Negishi coupling reactions."
This indicates that P4-t-Bu is not the coupling catalyst itself but plays a crucial role in generating the organozinc reagent needed for the subsequent transition-metal-catalyzed step. This metal-free method for performing the halogen-zinc exchange is an important advancement, making the overall process more environmentally friendly.
While a unified protocol for P4-t-Bu in Negishi coupling is not available, the table below summarizes key experimental parameters from relevant Negishi coupling studies to illustrate common practices in the field [2] [3] [4].
| Reaction Component | Example from Literature | Typical Conditions / Notes |
|---|---|---|
| Catalyst (for coupling) | Pd(amphos)₂Cl₂, Pd/XPhos, CoBr₂ | Pd(amphos)₂Cl₂ effective for bromoindoles at room temperature [2]. Ligands like XPhos enable room-temperature coupling [4]. |
| Solvent | DMF, THF, DMAc | DMF useful for suppressing side reactions like β-elimination [2]. Solvent choice (e.g., DMAc for Co) can critically impact yield and selectivity [3]. |
| Temperature | Room temp to 60-80 °C | Many modern Pd systems work at room temp [4]. Less reactive substrates (e.g., protected tryptophan) may require 37-80 °C [2] [3]. |
| Handling | Inert atmosphere (Argon) | Essential for air-sensitive organozinc reagents and catalysts. Alkyl halides should be purified and stored carefully to prevent dehalogenation [2]. |
Based on the gathered information, here is a plausible two-step workflow for employing P4-t-Bu in a Negishi coupling sequence. Note: This is a generalized protocol based on chemical principles and should be optimized for specific substrates.
Step 1: P4-t-Bu Mediated Halogen-Zinc Exchange
Step 2: Transition-Metal-Catalyzed Cross-Coupling
To obtain the specific "Application Notes and Protocols" you require, I suggest focusing your research on these areas:
P4-t-Bu is a neutral, peralkylated polyaminophosphazene renowned for its exceptional basicity combined with low nucleophilicity. With the formula (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃, it is a member of the homologous series of phosphazene bases, where "P4" denotes the four phosphorus atoms in its structure and "t-Bu" represents the tert-butyl group [1]. Its standout property is an extrapolated pKa value of 42.1 in acetonitrile, making it one of the strongest neutral nitrogenous bases known—approximately 18 orders of magnitude more basic than DBU (pKa 24.3) [1]. This extreme basicity, paired with its high steric hindrance, allows it to participate in and accelerate a wide range of reactions under mild conditions while suppressing common side reactions associated with ionic bases, such as aldol condensations [1]. It is typically handled as a solution in non-polar solvents like hexane due to its hygroscopic and reactive nature [1] [2].
A comprehensive overview of the key properties of P4-t-Bu is provided in the table below.
Table 1: Chemical and Physical Properties of P4-t-Bu
| Property | Specification / Value | Reference |
|---|---|---|
| CAS Number | 111324-04-0 | [2] |
| Molecular Formula | C₂₂H₆₃N₁₃P₄ | [1] [2] |
| Molar Mass | 633.73 g·mol⁻¹ | [1] [2] |
| Physical Form | Extremely hygroscopic solid; often supplied as a solution. | [1] |
| Typical Commercial Form | ~1.0 M solution in hexane | [2] |
| Density (of solution) | ~0.90 g/mL at 20°C | [2] |
| Melting Point | 207 °C (lit.) | [2] |
| pKa (in MeCN) | 42.1 (extrapolated) | [1] |
| Solubility | Very soluble in non-polar solvents (e.g., hexane, toluene, THF). Also very hydrophilic. | [1] |
| Thermal Stability | Stable up to 120 °C | [1] |
| Sensitivity | Highly hygroscopic; sensitive to moisture and oxygen (though stable to dry O₂). | [1] [2] |
P4-t-Bu and its common solutions present significant hazards that require rigorous controls [2]:
Personal Protective Equipment (PPE) is mandatory [2]:
Adherence to the following storage conditions is critical for safety and maintaining reagent integrity [2]:
The following workflow outlines the key steps for safe handling and storage.
The following workflows and protocols illustrate the use of P4-t-Bu in specific synthetic applications.
This protocol describes the synthesis of alkenes from primary alkyl bromides, a reaction where P4-t-Bu demonstrates superior performance over traditional bases [1].
Reaction Scheme: R-CH₂-CH₂-Br →(P4-t-Bu) R-CH=CH₂
Protocol:
Note: This method yielded 96% of 1-octene from 1-bromooctane, compared to 75% with a KOt-Bu/18-crown-6 system [1].
This protocol covers the monoalkylation of substrates with weakly acidic protons, such as esters or nitriles, with high selectivity [1].
Reaction Scheme: Z-CH₂-Y + R-I →(P4-t-Bu) Z-CH(R)-Y (where Z = ester, nitrile, etc.; R = alkyl group)
Protocol:
Note: Using 8-phenylmenthyl phenylacetate and iodoethane, this procedure yielded 95% of the Z-configured monoethyl derivative [1].
The following diagram summarizes the key experimental workflows where P4-t-Bu is applied.
The table below summarizes the versatile applications of P4-t-Bu in organic synthesis, demonstrating its utility and efficiency.
Table 2: Key Synthetic Applications of P4-t-Bu
| Application | Substrate Class | Product Class | Key Conditions / Notes | Performance / Yield |
|---|---|---|---|---|
| Dehydrohalogenation | Primary alkyl bromides | Terminal Alkenes | Mild conditions, hexane solvent | 96% (1-Octene from 1-Bromooctane) [1] |
| Selective Alkylation | Esters (e.g., Phenylacetates) | α-Monoalkylated Esters | Low temperature, high stereoselectivity | 95% yield, high Z-selectivity [1] |
| Polyalkylation | Succinonitrile | Tetraalkylated Nitrile | Avoids Thorpe-Ziegler cyclization | 98% yield [1] |
| Cyclization | ortho-Alkynylphenyl ethers | Benzofurans | Metal-free catalysis, mild conditions | Efficient [1] |
| Trifluoromethylation | Ketones (e.g., Benzophenone) | Trifluoromethyl Alcohol | With HCF-23 and (TMS)₃N, room temperature | Up to 84% yield [1] |
| Polymerization | Methyl Methacrylate (MMA) | Poly(MMA) | Used as an initiator | Narrow polydispersity, M~n~ up to 40,000 [1] |
P4-t-Bu is a powerful tool for the research chemist, offering unparalleled basicity with minimal nucleophilicity. Its ability to facilitate challenging transformations under mild conditions, suppress unwanted side reactions, and function in non-polar solvents makes it invaluable, particularly in complex synthetic sequences and sensitive substrate manipulation. Adherence to the strict handling and storage protocols outlined in this document is paramount to harnessing its full potential safely and effectively. Its diverse applications, from dehydrohalogenations and alkylations to polymerizations, underscore its significance in modern organic and polymer chemistry research.
P4-t-Bu is a member of the phosphazene superbase family, formally known as tert-butylimino-tris(dimethylamino)phosphorane. It is a neutral, nitrogenous organic superbase prized for its exceptional strength and low nucleophilicity [1].
The following table summarizes key reaction types catalyzed by P4-t-Bu and their optimized conditions as reported in the literature.
| Reaction Type | Substrates | P4-t-Bu Loading | Solvent | Temperature | Key Outcomes | References |
|---|---|---|---|---|---|---|
| Alternating Copolymerization | Epoxides & Dihydrocoumarins (DHCs) | Catalytic | Not Specified | Mild Conditions | Good conversion; control over polymer molecular weight and distribution. | [2] |
| Ring-Opening Polymerization (ROP) | ω-Pentadecalactone (PDL) | Catalytic (with PPA initiator) | Not Specified | Room Temperature | High conversion even in dilute solutions (0.1 M); synthesis of homopolymers and block copolymers with PEG. | [2] |
| Intramolecular Cyclization | ortho-Alkynylphenyl Ethers | Catalytic | Not Specified | Mild Conditions | Efficient synthesis of substituted benzofurans without metal catalysts. | [2] [1] |
| Alkylation | Methyl phenylacetate (with dimethyl sulfate) | 1 equivalent (for enolate generation) | THF/Hexane (9/1 v/v) | Not Specified | Generated "naked" or loosely ion-paired enolate; faster reaction than lithium enolate. | [3] |
| Dehydrohalogenation | 1-Bromooctane | Not Specified | Not Specified | Mild Conditions | 96% yield of 1-octene; superior to KOtBu/18-crown-6 (75% yield). | [1] |
| Ester Alkylation | 8-Phenylmenthyl phenylacetate (with iodoethane) | Not Specified | Not Specified | Not Specified | 95% yield of monoethyl product with high Z-configuration selectivity. | [1] |
This protocol is adapted from NMR studies on the generation of methyl phenylacetate enolate [3].
This protocol outlines the use of P4-t-Bu for the cyclization of ortho-alkynylphenyl ethers to form benzofurans, a valuable heterocyclic scaffold [2] [1].
The following diagrams illustrate the general workflow for optimizing reactions with P4-t-Bu and its catalytic mechanism in nucleophilic aromatic substitution.
P4-t-Bu is a versatile and powerful organocatalyst that enables a range of transformations under mild, metal-free conditions. Its exceptional basicity and low nucleophilicity make it particularly useful for polymerization, cyclization, and the generation of reactive intermediates. The protocols and data provided herein offer a foundation for researchers to effectively apply and optimize this valuable reagent in their synthetic campaigns.
The table below summarizes the core hygroscopic problems and a primary handling strategy identified in the literature.
| Challenge / Strategy | Description | Rationale & Evidence |
|---|---|---|
| High Hygroscopicity | P4-t-Bu is an "extremely hygroscopic solid" [1]. | Absorbs moisture from the air, compromising purity and catalytic performance [1] [2]. |
| Impact on Performance | Catalytic effectiveness is reduced upon moisture contact [2]. | Traces of water and protic impurities must be eliminated to maintain activity [1]. |
| Handling Difficulty | Requires storage and handling under strictly dry conditions [2]. | The free base is hygroscopic and readily water-soluble, making handling challenging [1]. |
| Mitigation Strategy: Salt Formation | Converting the free base to a tetrafluoroborate salt (P4-t-Bu·HBF₄) facilitates handling [1]. | The tetrafluoroborate salt is "difficult to solubilize in water," which considerably eases its manipulation [1]. |
The following diagram illustrates the general handling workflow, centered on the salt conversion strategy, as mentioned in the literature.
A full technical support guide would require detailed, step-by-step protocols which are not available in the search results I obtained. Specifically, the following critical information is missing:
To acquire the detailed protocols needed, I suggest you:
Phosphazene superbase P4-t-Bu is a metal-free organic catalyst prized for its exceptional basicity (pKa ~42.7 in acetonitrile) and broad substrate compatibility, making it a versatile tool for organic synthesis and polymerization [1].
Here are optimized conditions and methodologies for key reactions catalyzed by P4-t-Bu, based on published studies.
This reaction produces alternating copolymers. The general setup involves mixing DHCs and epoxides under a P4-t-Bu catalyst [1].
Table 1: Optimization for Copolymerization [1]
| Factor | Optimal Range / Condition | Impact on Reaction |
|---|---|---|
| Catalyst Loading (P4-t-Bu) | 0.1 - 1 mol% (relative to monomer) | Higher loading increases rate; lower loading may require longer time. |
| Reaction Temperature | Room temperature to 60 °C | Higher temperatures accelerate the reaction. |
| Monomer Concentration | 0.1 M to 2.0 M | Affects polymer molecular weight and distribution. |
| Epoxide Scope | Ethylene Oxide, Propylene Oxide, Styrene Oxide, etc. | Good to high conversion across various epoxides. |
Experimental Protocol [1]:
P4-t-Bu efficiently catalyzes the ROP of PDL, using an alcohol initiator [1].
Table 2: Optimization for PDL Polymerization [1]
| Factor | Optimal Range / Condition | Impact on Reaction |
|---|---|---|
| Catalyst Loading (P4-t-Bu) | 0.1 - 1 mol% | High activity even at low loadings and concentrations. |
| Initiator (e.g., PPA) | 1.0 equiv (relative to catalyst) | Controls the number of polymer chains. |
| Monomer Concentration | As low as 0.1 M | Effective even in dilute conditions. |
| Reaction Temperature | Room temperature | Proceeds efficiently at ambient conditions. |
Experimental Protocol [1]:
Table 3: Frequently Asked Questions and Troubleshooting
| Issue | Possible Cause | Solution |
|---|
| Low Conversion / Slow Reaction | • Decomposed catalyst (moisture exposure) • Catalyst loading too low • Impurities in monomers/solvent | • Use fresh, dry catalyst from a new vial • Check loading and consider a slight increase (e.g., from 0.1 to 0.5 mol%) • Ensure monomers and solvents are pure and dry | | Poor Control in Polymerization | • Impurities initiating side reactions • Incorrect monomer-to-initiator ratio • Uneven mixing or temperature | • Strictly purify all components • Recalculate stoichiometry for target molecular weight • Ensure efficient stirring and temperature control | | Unusual Product Distribution or Side Products | • Catalyst-induced side reactions at high loading • Substrate incompatibility or instability | • Reduce catalyst loading • Screen a small set of conditions (temperature, concentration) to find a cleaner operating window |
For complex scenarios or a more rigorous approach, follow this data-driven optimization workflow, inspired by modern catalyst development methodologies [2] [3]. This is particularly useful when developing a new reaction or when initial results are unsatisfactory.
This workflow integrates human expertise with data-driven algorithms to efficiently navigate complex variable spaces (like catalyst composition, loading, temperature, and solvent) [3]. The core of this approach involves using a Gaussian Process (GP) model combined with Bayesian Optimization (BO). The GP model learns from existing experimental data to predict outcomes, while BO uses this model to intelligently propose the next most informative experiments, balancing the exploration of new conditions with the exploitation of promising ones [3].
A systematic approach to troubleshooting can help identify and rectify the most common problems encountered when using P4-t-Bu.
| Problem Area | Specific Issue | Suggested Solution | Key Rationale |
|---|---|---|---|
| Catalyst Handling & Purity | Exposure to moisture/air during storage or handling | Use sealed, dry vials; handle in glovebox or under inert gas; use fresh, dry solvent [1] [2]. | P4-t-Bu is extremely hygroscopic; moisture degrades catalytic activity [1]. |
| Low purity of commercial source or in-situ preparation | Verify supplier purity data; consider purification (e.g., recrystallization of salts) [3]. | Impurities can poison the catalyst or initiate side reactions. | |
| Reaction Setup & Conditions | Low yield due to substrate inhibition or side reactions | Reduce catalyst loading and/or use slower reagent addition [1]. | Mitigates background reactions and non-productive decomposition pathways [1]. |
| Poor selectivity in cyclization or substitution | Screen solvents and consider additives (e.g., KBr in pyridine functionalization) [2]. | Additives can divert reaction pathways (e.g., from pyridyne addition to SNAr) [2]. | |
| Substrate Compatibility | Low conversion of sterically hindered substrates | Increase reaction temperature or extend time [1]. | Enhances diffusion and interaction with sterically shielded reactive sites. |
| Decomposition of base-sensitive functional groups | Use a weaker phosphazene base (e.g., P1-t-Bu) if possible [1]. | P4-t-Bu's extreme basicity can degrade sensitive groups (esters, nitriles); a milder base may be sufficient [1]. |
Q1: What makes P4-t-Bu a particularly effective base and catalyst? P4-t-Bu is a neutral, non-ionic superbase with an exceptionally high pKa of ~42.1 in acetonitrile [3]. Its strength allows it to deprotonate very weak carbon acids and generate highly reactive anionic intermediates [1]. Furthermore, it is a very weak nucleophile, which minimizes unwanted side reactions and enables high selectivity in transformations like nucleophilic aromatic substitution and polymerization [1] [4].
Q2: How should P4-t-Bu be stored and handled to maintain its activity? P4-t-Bu must be stored and handled under a strictly anhydrous and oxygen-free atmosphere, typically in a glovebox or using Schlenk-line techniques [1] [3]. It is commonly purchased and stored as a solution in dry hexane [3]. Before use, ensure all glassware is thoroughly dried and solvents are anhydrous.
Q3: Can you provide a specific example of a high-yield reaction protocol using P4-t-Bu? Yes. A study on the 4-selective etherification of 3-bromopyridines provides a clear protocol [2]:
The following diagrams outline a logical workflow for diagnosing and solving yield problems, and a specific protocol for handling the base.
The core handling requirement for P4-t-Bu is protection from air and moisture due to its extremely hygroscopic nature. The table below summarizes its key identifiers and properties [1] [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 111324-04-0 [2] |
| Appearance | Solid [2] |
| Moisture Sensitivity | Extremely hygroscopic; must be stored and handled under dry conditions [1] |
| Typical Solvent | 1.0 M in n-hexane (commercially available solution) [2] |
Based on its known properties, here are solutions to common issues and recommended handling protocols.
Q1: Why is my P4-t-Bu solution discolored or showing reduced catalytic activity?
Q2: What is the best way to store P4-t-Bu to ensure its long-term stability?
Q3: Can I use P4-t-Bu in solvents that are not anhydrous?
This workflow details the recommended procedure for handling the reagent to prevent moisture exposure.
The following table consolidates quantitative data from the search results for easy reference in your documentation [1] [2].
| Parameter | Value / Observation | Context / Application |
|---|---|---|
| pKₐ (in MeCN) | ~42.7 [1] | Exceptional basicity, much stronger than DBU (pKₐ 24.3). |
| Catalytic Activity | High | Efficiently catalyzes anionic polymerization and ring-opening copolymerization where less basic P1-t-Bu failed [1]. |
| Reaction Temperature | Room temperature | Effective even under mild conditions, e.g., in ring-opening polymerization of ω-pentadecalactone [1]. |
The search results confirm the fundamental handling issue but lack specific troubleshooting data for advanced applications. To build a more comprehensive knowledge base, I suggest you:
The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Monomer Conversion | Insufficient catalyst basicity/activity [1] | Use P4-t-Bu (pKa ~42.7) instead of weaker bases (e.g., DBU, TBD, P1-t-Bu) [1]. |
| Poor Molecular Weight Control / Broad Dispersity (Ð) | Improper catalyst-to-initiator ratio; Impurities (e.g., water) [2] [1] | Optimize [P4-t-Bu]/[I] ratio [1]; Ensure rigorous drying of reagents and equipment [2] [3]. |
| Inconsistent Results / Catalyst Deactivation | Catalyst hygroscopy; Protic impurities [2] [3] | Handle P4-t-Bu under inert, anhydrous conditions; Use sealed systems; Confirm catalyst solution integrity [2] [3]. |
| Side Reactions / Uncontrolled Polymerization | Excessive catalyst loading; Overly high reaction temperature [2] | Reduce catalyst amount; Lower reaction temperature [2]. |
Here are detailed methodologies for key polymerization reactions using P4-t-Bu as an organic catalyst, as reported in the recent literature.
This protocol describes a rapid, metal-free method to synthesize bio-based and degradable polymers analogous to polyacrylates [4].
This protocol uses P4-t-Bu to synthesize poly(ω-pentadecalactone) (PPDL), a polyester with material properties of interest [2].
This protocol covers the synthesis of a self-immolative polyacetal, where P4-t-Bu is essential for successful initiation [1].
Proper handling of the catalyst is crucial for experimental reproducibility.
The diagram below outlines the general logical workflow for setting up a polymerization reaction with P4-t-Bu.
Understanding the core characteristics of P4-t-Bu is the first step in effective troubleshooting. The table below summarizes its key properties, which are often the root cause of experimental issues.
| Property | Description | Relevance for Troubleshooting |
|---|---|---|
| Basicity [1] [2] | Extremely strong, neutral base (pKa ~42.1 in MeCN) | High catalytic potential; can be degraded by protic impurities. |
| Nucleophilicity [2] | Very weak nucleophile | Suppresses unwanted side reactions (e.g., acylations). |
| Physical Form [1] [2] | Extremely hygroscopic solid or solutions in hexane | Critical: Sensitivity to moisture and air is a primary failure point. |
| Stability [2] | Thermally stable to ~120°C; stable to dry O2 and bases | Decomposes upon contact with water or protic impurities. |
| Solubility [2] | High solubility in non-polar (toluene, hexane) and polar aprotic (THF) solvents | Ensures good compatibility with a wide range of reaction media. |
Here are common problem areas rooted in the properties of P4-t-Bu, along with recommended corrective and preventative actions.
This is the most common problem and is almost always linked to the catalyst's sensitivity.
Q1: How should I store P4-t-Bu to ensure its long-term activity? A1: P4-t-Bu must be stored under a strictly inert atmosphere (argon or nitrogen) in a sealed container. The solid form is best kept in a glovebox freezer. Commercial solutions in hexane should also be protected from air and moisture. Always allow containers to reach room temperature before opening to prevent condensation [2].
Q2: My solid P4-t-Bu has become lumpy or liquid. Can it still be used? A2: A change in physical state is a strong indicator that the catalyst has absorbed moisture and decomposed. Its catalytic activity will be significantly compromised or completely lost. It is advisable to procure a new batch or properly stored aliquot [1].
Q3: Are there any specific handling protocols for this catalyst? A3: Yes. All handling and weighing of the solid catalyst should be performed in an inert atmosphere glovebox. When setting up reactions, use standard Schlenk line or glovebox techniques to maintain an air-free environment. The literature suggests that traces of water can be eliminated by adding bromoethane, but preventative handling is far more effective [2].
To prevent the most common issues, follow this standardized procedure for handling P4-t-Bu. The diagram below outlines the critical steps to maintain catalyst integrity.
The primary challenge when working with P4-t-Bu is managing its extreme sensitivity. Successful experimentation hinges on three pillars:
Here are answers to frequently asked questions about handling P4-t-Bu, based on its fundamental chemical properties.
What are the critical stability properties of P4-t-Bu? P4-t-Bu is an extremely hygroscopic solid, meaning it readily absorbs moisture from the air [1]. It is thermally stable up to 120 °C and is chemically stable to dry oxygen and bases [1].
What are the best practices for storing P4-t-Bu? The freebase form of P4-t-Bu must be stored and handled under strictly anhydrous, inert conditions, typically in an argon or nitrogen atmosphere glovebox [1] [2]. Due to its high air sensitivity, widespread use and study are often limited by its difficult preparation and handling [2].
My P4-t-Bu has been exposed to air/moisture. How can I recover it? Traces of water and other protic impurities can be eliminated by adding bromoethane to the base [1]. Furthermore, the base can be recovered almost completely from reaction mixtures by converting it into its sparingly water-soluble tetrafluoroborate salt [1].
Are there more stable alternatives to the freebase? Yes. Recent research has developed air-stable carboxylate salts of phosphazene superbases [2]. These salts are stable, crystalline solids that can be stored on the benchtop. The freebase is generated in situ by adding the salt to a solution with an epoxide, which triggers a reaction that releases the active superbase [2]. This approach improves shelf stability, handling, and recycling.
The following procedures can help maintain stability and troubleshoot common problems during experiments.
Protocol: Generating P4-t-Bu from a Stable Precursor Salt This method uses a shelf-stable carboxylate salt to generate the active base in solution, avoiding the handling of sensitive freebase [2].
Protocol: Troubleshooting a Degraded P4-t-Bu Sample If you suspect your P4-t-Bu freebase has decomposed due to moisture or CO₂, follow these steps:
The table below summarizes the key stability parameters for P4-t-Bu.
| Property | Value / Condition | Note / Implication |
|---|---|---|
| Hygroscopicity | Extremely hygroscopic [1] | Critical: Requires handling in a glovebox. |
| Thermal Stability | Up to 120 °C [1] | Stable under most laboratory conditions. |
| Storage Form (Stable) | Air-stable carboxylate salts [2] | Can be stored on the benchtop. |
| Storage Form (Sensitive) | Freebase (solid or solution) [1] [2] | Requires inert atmosphere. |
| Stability to Air | Reacts with atmospheric CO₂ [2] | Leads to decomposition; must exclude air. |
The following diagram illustrates the core concepts of P4-t-Bu stability and the pathway to using it effectively in synthesis, including the modern approach using stable salts.
Different purification techniques are selected based on the target molecule's properties. The table below summarizes common chromatography methods.
| Method | Principle | Common Applications | Key Considerations |
|---|---|---|---|
| Reversed-Phase HPLC [1] | Separation by hydrophobicity using a non-polar stationary phase and polar mobile phase. | Analysis and purification of small molecules and proteins [1]. | Requires high temperatures (e.g., 70-90°C) for protein recovery; uses acidic buffers with organic solvents like acetonitrile [1]. |
| Hydrophobic Interaction Chromatography (HIC) [2] | Separation based on hydrophobic interactions with the resin, promoted by high salt concentration. | Purification of proteins, especially in flow-through mode to remove contaminants like host cell proteins or misfolded variants [2]. | Uses high salt to bind contaminants; target protein is collected in the flow-through. Branched alkyl groups (e.g., tert-butyl) are effective functional groups [2]. |
| Affinity Chromatography [3] | Highly specific binding between a ligand (e.g., a peptide) and the target protein. | Single-step purification of proteins like monoclonal antibodies (mAbs) [3]. | Offers high selectivity. Peptide ligands are more stable and cost-effective than traditional Protein A [3]. |
| Gas Chromatography (GC) [4] | Separation of volatile compounds based on partitioning between a mobile gas phase and a liquid stationary phase. | Analysis of small molecules, such as determining 4-tert-butylpyrocatechol (TBC) in styrene [4]. | Ideal for volatile and thermally stable small molecules. |
This protocol, adapted from a method for detecting bis(2,4-di-tert-butylphenyl)phosphate, can serve as a basis for analyzing similar tert-butyl-containing compounds [5].
1. Instrument Setup
2. Sample Preparation
3. Method Execution
The workflow for this analytical method is summarized below.
The table below addresses common problems encountered during chromatographic analysis.
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery/Peak Tailing (Proteins) [1] | Column temperature too low; Pore size too small. | Increase column temperature (70-90°C); Use wide-pore columns (≥300 Å). |
| Poor Resolution | Inefficient column or gradient; Column overload. | Optimize mobile phase gradient; Use a column with smaller particle size; Reduce sample load. |
| Carryover | Analyte adsorption in column or system. | Use a stronger wash solvent in the gradient; Ensure column temperature is high enough; Perform rigorous system flushing. |
Q: How do I choose between HPLC and FPLC for my biomolecule? A: The choice depends on your goal and the nature of your biomolecule [6].
Q: What are the safety considerations for analyzing compounds in styrene? A: Styrene is a carcinogen, so minimizing exposure is critical. A GC/FID method is recommended over colorimetric methods because it [4]:
Q: Are there alternatives to Protein A for antibody purification? A: Yes. While Protein A affinity chromatography is the standard, peptide-based affinity ligands are a promising alternative. They are [3]:
The table below summarizes the key physical properties and compatible solvents for P4-t-Bu, based on the technical literature.
| Property / Aspect | Description |
|---|---|
| Solubility | Very soluble in non-polar solvents (e.g., hexane, toluene, tetrahydrofuran) [1]. |
| Common Commercial Form | Typically available as a 0.8 to 1.0 molar solution in hexane [1] [2]. |
| Basicity (pKa) | pKa of 42.7 (in acetonitrile), making it one of the strongest neutral nitrogenous bases [3] [1]. |
| Hygroscopicity | Extremely hygroscopic solid; must be stored and handled under strict dry conditions (e.g., in a glovebox or under inert atmosphere) [3] [1]. |
| Stability | Thermally stable up to 120°C and chemically stable to dry oxygen and bases [1]. |
Here are answers to frequently asked questions that users might encounter.
Q1: What is the best way to store P4-t-Bu and handle its hygroscopic nature?
Q2: My reaction catalyzed by P4-t-Bu is proceeding slowly or not at all. What could be the problem?
Q3: Can I use P4-t-Bu in polar aprotic solvents like DMF or DMSO?
For a visual summary of the recommended procedure for handling P4-t-Bu and setting up a reaction, please refer to the following workflow diagram.
The following documented applications demonstrate P4-t-Bu's use in specific solvent systems.
Alternating Copolymerization [3]
Ring-Opening Polymerization (ROP) [3]
The table below summarizes key basicity data and catalytic performance for P4-t-Bu and related compounds.
| Base Name / Type | pKₐ (MeCN) | pKₐ (THF) | Proton Affinity (Gas Phase) | Key Catalytic Performance |
|---|---|---|---|---|
| P4-t-Bu (Phosphazene) | 42.7 (extrapolated) [1] | ~35 (estimated) [2] | ~273.9 kcal/mol (for related triguanidinophosphazene) [3] | High activity in ROP of PDL (0.1 M, room temp) [1] |
| t-Bu-P4 (Phosphazene) | 42.1 [1] | Information missing | Information missing | Suppresses acetone autocondensation (high barrier) [4] |
| Triguanidinophosphazene (Et-N=P[N=C(NMe₂)₂]₃) | Information missing | Information missing | 273.9 kcal/mol (highest for an organic base) [3] | Information missing |
| Tris(tetramethylguanidinyl)phosphine (Phosphine) | 32.7 [5] | Information missing | Information missing | Information missing |
| Proton Sponge (Reference) | 18.6 [6] | Information missing | Information missing | Information missing |
Here are detailed methodologies for two important reactions catalyzed by P4-t-Bu, as cited in the research.
The high activity of P4-t-Bu stems from its extreme basicity and a unique synergistic mechanism in certain reactions.
| Reaction Type | Specific Transformation | P4-t-Bu Performance & Key Metrics | Traditional Metal Catalyst | Comparative Insight |
|---|
| Polymerization | Ring-Opening Polymerization (ROP) of ω-pentadecalactone (PDL) [1] | • Activity: High conversion in dilute solutions (0.1 M) or at room temperature [1]. • Control: Produced polymers with controlled molecular weight and distribution [1]. | Not specified (Implied organometallic catalysts) | Operates effectively under milder conditions and with greater control than previous organocatalytic ROP systems [1]. | | Polymerization | Organocatalyzed Group Transfer Polymerization (O-GTP) of dialkyl muconates [2] | • Speed: ~100% monomer conversion in 1 minute at room temperature [2]. • Control: Enabled synthesis of block copolymers [2]. | Not specified (Implied traditional metal-based GTP catalysts) | Offers an ultra-fast, metal-free route to bio-based and degradable polymers, avoiding metal contaminants [2]. | | Cyclization | Synthesis of 2,3-disubstituted benzofurans via C–C bond cyclization [1] | • Pathway: Enables an alternative metal-free cyclization route [1]. | Often requires transition metal catalysts (e.g., Pd, Cu) [1] | Provides a complementary, metal-free pathway for synthesizing important heterocyclic compounds [1]. | | Dehydrohalogenation | Conversion of 1-bromooctane to 1-octene [3] | • Yield: ~96% under mild conditions [3]. | Potassium tert-butoxide/18-crown-6 system | Higher yield (96%) compared to the metal-based system (75%) [3]. |
P4-t-Bu is a neutral phosphazene superbase. Its utility stems from several key properties that make it a compelling green alternative:
While highly effective, working with P4-t-Bu requires attention to specific handling protocols [1] [3]:
To illustrate its application, here is a generalized experimental workflow for a P4-t-Bu catalyzed polymerization, synthesized from the methodologies described [4] [2]. The following diagram outlines the key stages:
Key Procedural Notes:
P4-t-Bu serves as a highly efficient functional alternative rather than a direct, one-to-one replacement for metal catalysts. Its value is most apparent in contexts where its unique properties are paramount:
For reactions like Suzuki-Miyaura cross-coupling, which are the domain of palladium and nickel catalysis, replacing the metal with an organocatalyst like P4-t-Bu is not currently feasible. Interestingly, a 2024 life-cycle assessment suggests that the environmental benefit of switching from Pd to Ni catalysts can be overstated, as the carbon footprint is often dominated by solvent use rather than the metal itself [5].
The following table compares the performance of P4-t-Bu and traditional bases in specific experimental transformations, demonstrating P4-t-Bu's advantages in selectivity and yield.
| Reaction Type | P4-t-Bu Performance | Traditional Base Performance | Experimental Evidence & Context |
|---|
| Dehydrohalogenation | 96% yield (1-bromooctane to 1-octene) [1] | 75% yield (KOtBu/18-crown-6) [1] | Substrate: 1-Bromooctane. P4-t-Bu Protocol: Reaction proceeds under mild conditions [1]. | | Alkylation of Esters | 95% yield, high stereoselectivity (Z-configuration) [1] | Prone to side reactions (β-elimination, Aldol) [1] [2] | Substrate: 8-Phenylmenthyl phenylacetate with iodoethane. P4-t-Bu Advantage: Suppresses Aldol and elimination side reactions common with organolithium bases [1] [2]. | | Anionic Polymerization | Effective catalyst for ROP of ω-pentadecalactone, even in dilute solutions (0.1 M) or at room temperature [3] | Not reported as effective under these mild conditions in this context | P4-t-Bu Protocol: Using 3-phenyl-1-propanol (PPA) as initiator and P4-t-Bu catalyst, enabling controlled molecular weight and block copolymer synthesis [3]. | | Cyclization | Efficient catalyst for intramolecular cyclization of ortho-alkynylphenyl ethers to benzofurans under mild, metal-free conditions [1] [3] | Often requires transition metal catalysts [3] | P4-t-Bu Role: Facilitates a carbon-carbon bond cyclization pathway [3]. |
Here are the detailed methodologies for some of the key experiments cited in the tables, providing a practical guide for researchers.
This protocol describes the conversion of 1-bromooctane to 1-octene using P4-t-Bu.
This experiment highlights P4-t-Bu's role as a metal-free catalyst for precise polymer synthesis.
Reagents: Dihydrocoumarin (DHC), Epoxide (e.g., ethylene oxide, propylene oxide), P4-t-Bu catalyst.
Procedure: Add P4-t-Bu to a mixture of DHC and the epoxide monomer. The reaction is initiated by the base deprotonating the hydroxyl group in DHC, generating a reactive anionic intermediate that opens the epoxide ring. This process repeats consecutively, growing the alternating copolymer chain.
Reaction Workflow:
Diagram 1: P4-t-Bu catalyzed alternating copolymerization workflow.
Control: The molecular weight and distribution of the polymer can be controlled by adjusting monomer concentration, catalyst amount, and reaction temperature [3].
This protocol demonstrates a high-yield, stereoselective alkylation that is challenging with traditional bases.
Reagents: 8-Phenylmenthyl phenylacetate, Iodoethane, P4-t-Bu.
Procedure: Under inert atmosphere, P4-t-Bu is used to deprotonate the ester, generating an enolate. Iodoethane is then added to this enolate. The reaction proceeds to yield the monoethyl derivative with high selectivity for the Z-configuration.
Reaction Workflow:
Diagram 2: P4-t-Bu mediated stereoselective alkylation workflow.
Key Advantage: The bulky P4-t-Bu-H⁺ cation formed upon protonation has low Lewis acidity, which stabilizes the enolate and suppresses side reactions like O-alkylation and Aldol condensation, which are common with metal-based enolates [1] [2].
For researchers and scientists in drug development, the choice between P4-t-Bu and traditional bases often comes down to the specific demands of the reaction:
Use P4-t-Bu when:
Stick with traditional bases when:
The tables summarize P4-t-Bu's performance across various reactions, highlighting its high efficiency and selectivity.
Table 1: Performance in Polymerization & Copolymerization Reactions
| Reaction Type | Substrates | Key Conditions | Performance Outcome | Citation |
|---|---|---|---|---|
| Alternating Copolymerization | Dihydrocoumarins (1) & Epoxides (2) | P4-t-Bu catalyst; mild conditions | Produced alternating copolymers (3a-3e) with good conversions and controlled molecular weight distributions. [1] | |
| Ring-Opening Polymerization (ROP) | ω-Pentadecalactone (PDL) | P4-t-Bu catalyst, 3-phenyl-1-propanol (PPA) initiator | High conversion even in dilute solutions (0.1 M) or at room temperature; enabled synthesis of PDL homopolymers and block copolymers. [1] |
Table 2: Performance in Cyclization & Functionalization Reactions
| Reaction Type | Substrates | Key Conditions | Performance Outcome | Citation |
|---|---|---|---|---|
| Benzofuran Synthesis | o-alkynylphenyl ethers | P4-t-Bu catalyst, mild conditions | Efficient intramolecular cyclization via C-C bond formation to yield 2,3-disubstituted benzofurans. [1] [2] | |
| Dehydrohalogenation | 1-Bromooctane | Mild conditions | 96% yield of 1-octene. Outperformed KOtBu/18-crown-6 system (75% yield). [2] | |
| Alkylation | 8-phenylmenthylphenylacetate & iodoethane | P4-t-Bu base | 95% yield of the monoethyl derivative with high Z-configuration selectivity. [2] | |
| Trifluoromethylation | Benzophenone & Fluoroform (HFC-23) | P4-t-Bu, tris(trimethylsilyl)amine, room temperature | Up to 84% yield of the trifluoromethylated product. [2] |
Here are the methodologies for key experiments cited in the performance tables.
This protocol is adapted from Hu's group work (2016).
The diagram below illustrates the experimental workflow.
This method provides a metal-free route to benzofuran derivatives.
The catalytic performance of P4-t-Bu is driven by its unique properties as a neutral phosphazene superbase.
Key Advantages: P4-t-Bu has an extrapolated pKa of 42.1 in acetonitrile, making it one of the strongest neutral bases [1] [2]. It acts as a metal-free catalyst, avoiding metal residue contamination in products [1]. Its high steric hindrance provides excellent basicity with low nucleophilicity, minimizing side reactions [2]. It also boasts broad substrate compatibility and good stability under anhydrous conditions [1].
Practical Handling: P4-t-Bu is commercially available as a solution in hexane or THF [2]. The freebase is extremely hygroscopic and air-sensitive, requiring handling under an inert atmosphere [1] [2]. Recent research has developed air-stable carboxylate salts of phosphazenes as precatalysts, which generate the active freebase in situ upon reaction with an epoxide, greatly improving shelf stability and handling [3].
The experimental data confirms that P4-t-Bu is a versatile and highly efficient catalyst, particularly valuable as a strong, non-ionic base for polymerizations, cyclizations, and functionalization reactions. Its main advantages over traditional ionic bases include superior reactivity under mild conditions and high selectivity.
Phosphazene superbase P4-t-Bu is a metal-free organic catalyst recognized for its exceptional strength and utility in modern synthetic chemistry [1].
For drug development professionals, the concept of "efficacy-driven selectivity" is highly relevant. A prominent example is the clinical drug candidate Xanomeline at muscarinic acetylcholine receptors (mAChRs) [2].
The table below summarizes key experimental data that illustrates this unique selectivity profile.
| Parameter | M2 mAChR | M4 mAChR | Experimental Details & Context |
|---|---|---|---|
| Binding Affinity (pKi) | ~8.0 | ~8.0 | Radioligand competition binding assays showed xanomeline has nearly identical binding affinity for all five mAChR subtypes (M1-M5) [2]. |
| Functional Efficacy (pERK1/2) | Lower | Significantly Higher | An operational model was fitted to concentration-response curves from pERK1/2 signaling assays. Efficacy at M4 was significantly higher than at M2, M3, and M5 [2]. |
| G Protein Activation (GoA) | Lower | Higher | Measurements using TRUPATH biosensors confirmed xanomeline's efficacy-driven selectivity for M4 over M2, the only mAChR pair that predominantly couples to Gi/o proteins [2]. |
The data in the table above was generated using the following established methodologies [2]:
The molecular mechanism for xanomeline's selectivity was elucidated through all-atom molecular dynamics simulations [2]. The key finding was:
The diagram below visualizes this efficacy-driven selectivity mechanism.
The following table summarizes key reactions where P4-t-Bu has been used, highlighting its efficiency compared to other bases. The data primarily shows yield comparisons, as specific kinetic constants were not available in the sources.
| Reaction Type | Alternative Base / Condition | P4-t-Bu Performance | Experimental Support & Key Findings |
|---|---|---|---|
| Dehydrohalogenation [1] | Potassium tert-butoxide / 18-crown-6 | 96% yield of 1-octene from 1-bromooctane [1] | The milder conditions and higher yield demonstrate superior efficiency. |
| Alkylation of Weak Acids [1] | Typical basic conditions | 95% yield, high stereoselectivity (Z-configuration) for monoethyl derivative of 8-phenylmenthylphenylacetate [1] | Showcases high selectivity and yield for challenging alkylations. |
| Anionic Polymerization [2] | Weaker phosphazene bases (P1-t-Bu, P2-t-Bu) and others (TBD, DBU) | Only the more active P2-t-Bu and P4-t-Bu successfully initiated polymerization of n-butyraldehyde [2] | Highlights that a minimum threshold of basicity is required for the reaction to proceed. |
| Enolate Generation & Alkylation [3] | Lithium enolate (from LDA) | Methyl phenylacetate enolate generated with P4-t-Bu reacted more rapidly in a model alkylation with dimethyl sulfate [3] | NMR studies showed the enolate's reactivity depends on ion pairing, which is influenced by solvent composition. |
For researchers looking to replicate these studies, here are the methodologies for key experiments cited in the tables.
The following diagram illustrates the general catalytic mechanism of P4-t-Bu, which underlies its effectiveness in the protocols described above.
This mechanism highlights P4-t-Bu's primary function: its powerful deprotonation ability creates highly reactive anionic intermediates that drive subsequent transformations [2]. Its high basicity (pKₐ ~42.1 in acetonitrile) and low nucleophilicity make it ideal for generating enolates and other anions without engaging in side reactions [1].
A thorough kinetics analysis for a comparison guide would typically require parameters such as:
k)Eₐ)The searched literature confirms P4-t-Bu's superior performance through higher yields and selectivity under milder conditions, but it does not provide the detailed numerical kinetic data needed for a formal kinetic comparison table [1] [2] [3]. The statement that its enolate alkylates "more rapidly" than a lithium enolate is a key qualitative kinetic insight [3].
Phosphazene bases are a class of extremely strong, uncharged Brønsted bases. Their basicity increases dramatically with each additional phosphorus-nitrogen unit in their core structure [1].
The table below summarizes the key members of the phosphazene base family and how P4-t-Bu compares to them.
| Base Name | Core Structure | Reported pKₐ (MeCN) | Key Characteristics & Applications |
|---|---|---|---|
| P1-t-Bu | Monomeric | ~26.9 [2] | Suitable for simple deprotonations (e.g., peptide coupling, alkylation) [3]. |
| P2-t-Bu | Dimeric | ~33 [1] | Used in oxa-Michael polymerizations; commercially available as a stable, air-insensitive solid [4] [5]. |
| BTPP (P₁-Pyrr) | Monomeric | ~27.6 (est.) [5] | A common P1-type base with a pyrrolidine substituent; often used in organic synthesis [5]. |
| P4-t-Bu | Tetrameric | 42.1 [6] | Extremely strong basicity with low nucleophilicity; broad solvent compatibility; used to activate inert substrates and in polymerizations [3] [1]. |
The extreme basicity of P4-t-Bu makes it a superior catalyst or promoter in challenging reactions where weaker bases fail.
In Polymerization Reactions:
In Organic Synthesis:
Other Synthetic Applications: P4-t-Bu is highly effective for [6]:
The synthesis of P4-t-Bu is a multi-step, convergent process starting from phosphorus pentachloride (PCl₅), as illustrated below [6] [3]:
Handling and Stability: P4-t-Bu is an extremely hygroscopic solid and is typically sold and handled as a solution in hexane or THF [6] [8]. It must be stored under anhydrous conditions and is often manipulated in an inert atmosphere. To improve handling, researchers have developed methods to generate P4-t-Bu from more stable, air-stable carboxylate salts upon demand using epoxide activators [5].
P4-t-Bu is a neutral phosphazene superbase known for its exceptional basicity (pKa ~42.1 in acetonitrile) and low nucleophilicity [1] [2]. These properties make it highly effective for deprotonating weakly acidic substrates, often leading to the generation of reactive intermediates that provide high selectivity under mild conditions [2].
The table below summarizes key reaction types where P4-t-Bu has demonstrated control over selectivity.
| Reaction Type | Selectivity Achieved | Key Experimental Observation | Mechanistic Insight / Role of P4-t-Bu |
|---|---|---|---|
| Alkylation of Active Methylene Groups [1] | Regioselective monoalkylation | Reaction of 8-phenylmenthyl phenylacetate with iodoethane yielded 95% of the monoethylated product in the Z configuration [1]. | The bulky base promotes the formation of a specific enolate ion, directing the alkylation to one regiochemical pathway and one stereoisomer. |
| Intramolecular Cyclization [1] [2] | Regioselective ring closure | ortho-Alkynylphenyl ethers cyclize to substituted benzofurans under mild, metal-free conditions [1]. | P4-t-Bu facilitates the formation of a specific anion, guiding the 5-*exo-dig* cyclization pathway over other possible routes [2]. |
| Copolymerization of Epoxides & Dihydrocoumarins [2] | Regioselective ring-opening | Perfectly alternating copolymers are formed from various epoxides and dihydrocoumarins [2]. | P4-t-Bu activates dihydrocoumarin, generating an anionic intermediate that triggers the regioselective ring-opening of the epoxide [2]. |
To illustrate how P4-t-Bu can be applied, the following diagram outlines a general experimental workflow for an intramolecular cyclization reaction based on the literature [1] [2].
Key Experimental Details:
When evaluating P4-t-Bu for your projects, consider these points:
Green Chemistry metrics are essential tools for quantifying the environmental impact of chemical processes [1]. Key metrics include the E-Factor (kg of waste per kg of product) and Atom Economy [1].
While specific E-Factor values for P4-t-Bu-catalyzed processes are not provided in the search results, its role as a metal-free catalyst aligns with green chemistry principles by avoiding metal residues and enabling milder reaction conditions [2] [3]. The table below summarizes its general characteristics and green advantages.
| Feature | Description & Green Chemistry Advantage |
|---|---|
| Catalyst Type | Metal-free organic superbase [2] [3] |
| Key Property | Extremely high basicity (pKa ~42.7 in ACN) with low nucleophilicity [2] |
| Primary Green Advantage | Avoids Metal Catalysts: Eliminates issues of metal residue toxicity, purification costs, and reliance on scarce metals [2]. |
| Operational Advantages | Operates under mild conditions; broad substrate compatibility; can be recovered and reused via salt formation [2] [3]. |
P4-t-Bu has been demonstrated as an efficient catalyst in various synthetic transformations. Here are the detailed methodologies for two key reactions.
This reaction combines epoxides with dihydrocoumarins (DHCs) to form alternating copolymers.
This is an intramolecular cyclization of ortho-alkynylphenyl ethers to form benzofuran heterocycles.
The diagram below illustrates how P4-t-Bu's properties and applications align with the core goals of Green Chemistry.
Corrosive